alpha-Irone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQOJFLIJNRDHK-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC=C(C(C1(C)C)/C=C/C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid | |
| Record name | alpha-Irone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Irone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
110.00 to 112.00 °C. @ 3.00 mm Hg | |
| Record name | alpha-Irone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
110 mg/L @ 20 °C (exp), 1 ml in 4 ml 70% alcohol (in ethanol) | |
| Record name | alpha-Irone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Irone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.932-0.939 | |
| Record name | alpha-Irone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/336/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
79-69-6 | |
| Record name | alpha-Irone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2,5,6,6-tetramethylcyclohex-2-enyl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-Irone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | alpha-Irone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035631 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
alpha-Irone discovery and history
An In-depth Technical Guide to the Discovery and History of alpha-Irone
Executive Summary
This compound is a sesquiterpenoid and a key constituent responsible for the characteristic violet and orris aroma. First discovered in 1892 from orris butter, its complex structure was not fully elucidated until 1943.[1] As a group of methylionone odorants, irones, particularly (−)-cis-α-irone, are highly valued in the fragrance and flavor industries.[2] Due to the high cost and lengthy process of natural extraction from the rhizomes of Iris species, numerous synthetic routes have been developed. This guide provides a comprehensive overview of the history, physicochemical properties, synthesis protocols, and production pathways of this compound, tailored for professionals in research and development.
History and Discovery
The history of irones predates that of the structurally similar ionones. Irones were first discovered in 1892, isolated from orris butter, the essential oil extracted from the rhizomes of iris plants.[1] The structural elucidation of this compound was a significant challenge and was only accomplished in 1943.[1] Naturally occurring irones develop through the slow oxidative degradation of triterpenoids in the dried iris rhizomes over several years.[2][3] this compound is functionally related to alpha-ionone (B122830), being a methyl ketone where a hydrogen at position 5 of the cyclohex-2-en-1-yl ring is substituted by a methyl group.[4]
Physicochemical Properties of this compound
The quantitative properties of this compound are summarized in the tables below. Data is compiled from various sources to provide a comprehensive reference.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₄H₂₂O | [1][4] |
| Molecular Weight | 206.32 g/mol | [4][5] |
| CAS Number | 79-69-6 | [5] |
| Appearance | Colorless to Pale Yellow Liquid | [1][6] |
| Density (d₄²⁰) | 0.933 - 0.9360 g/cm³ | [1][5] |
| Boiling Point | 110°C (at reduced pressure) | [1][6] |
| Flash Point | 131°C (267.8°F) | [1] |
| Vapor Pressure | 0.00397 - 0.0053 hPa (@20°C) | [1][6] |
| Log P | >3.80 - 4.4 | [1][6] |
| Refractive Index (n_D²⁰) | 1.490 - 1.50119 | [1][5] |
| Odor Threshold | 7.373 ng/L air |[1] |
Table 2: Spectroscopic and Stereoisomer-Specific Properties
| Isomer Form | Property | Value | Reference(s) |
|---|---|---|---|
| dl-cis-α-Irone | UV max (ethanol) | 227 nm (ε 15400) | [5] |
| Density (d₄²⁰) | 0.9360 | [5] | |
| Refractive Index (n_D²⁰) | 1.50098 | [5] | |
| d-cis-α-Irone | Optical Rotation [α]_D²⁰ | +109° (CH₂Cl₂) | [5] |
| dl-trans-α-Irone | UV max (ethanol) | 229 nm (ε 15450) | [5] |
| Density (d₄²⁰) | 0.9347 | [5] | |
| Refractive Index (n_D²⁰) | 1.50119 | [5] |
| d-trans-α-Irone | Optical Rotation [α]_D²⁰ | +420° (CH₂Cl₂) |[5] |
Synthesis and Experimental Protocols
The high cost of natural extraction has driven the development of various chemical synthesis routes.[1] Industrial preparations have been patented since the late 1950s.[5]
General Synthesis via Pseudoirone Cyclization
A common route for synthesizing irones involves the cyclization of a precursor molecule, pseudoirone. This method allows for the preferential formation of specific isomers like this compound by selecting the appropriate catalyst.
Experimental Protocol:
-
Condensation: 3,6,7-trimethyl-octa-2,6-dienal is condensed with acetone to yield the acyclic intermediate, Pseudoirone.[1]
-
Cyclization: The Pseudoirone is then treated with an acid catalyst. The choice of catalyst influences the isomeric composition of the final product. For the preferential formation of this compound, phosphoric acid is often used.[1] Other agents, such as boron trifluoride, have also been employed to produce mixtures rich in specific this compound stereoisomers.[7]
Synthesis from α-Ionone
A specific laboratory-scale synthesis of this compound starting from alpha-ionone has been documented, involving a Grignard reaction followed by epoxidation and rearrangement.
Experimental Protocol:
-
Grignard Reaction: A solution of 50 g (0.26 mol) of α-ionone in 150 ml of tetrahydrofuran (B95107) is added dropwise over 20 minutes to a Grignard solution pre-prepared from 9.72 g (0.4 mol) of magnesium and 44.9 g (0.42 mol) of vinyl bromide in tetrahydrofuran, maintaining the temperature between 15°C and 20°C.[8] The mixture is stirred for an additional 3 hours at room temperature.[8] Work-up yields crude 9-vinyl-α-ionol.[8]
-
Epoxidation: 53.2 g (0.242 mol) of the crude 9-vinyl-α-ionol is subjected to epoxidation to yield approximately 59.0 g of crude 9-vinyl-α-ionol epoxide.[8]
-
Rearrangement: 58.0 g of the epoxide is dissolved with 26.5 g (0.13 mol) of aluminium isopropylate in 175 ml of isopropanol.[8]
-
Purification: The resulting crude product is purified by distillation over a 20 cm Widmer column to yield olfactorily pure this compound with a boiling point of 73°-74° C./0.3 mmHg.[8]
Production Pathways & Biological Relevance
This compound can be obtained via chemical synthesis, extraction from natural sources (native biosynthesis), or through engineered metabolic pathways (artificial biosynthesis).
-
Chemical Synthesis: This route uses non-natural precursors like methyl-3-psi-ionone and acid catalysis, resulting in a racemic mixture of various irone isomers (α, β, and γ).[9]
-
Native Biosynthesis: In Iris species, a bifunctional methyltransferase and cyclase (bMTC) is hypothesized to convert the natural precursor iridal into cycloiridal, which then leads to this compound. This pathway has a theoretical carbon yield of 46.7% from the C30 precursor.[9]
-
Artificial Biosynthesis: This novel approach combines chemical and biological principles. A promiscuous bMTC enzyme is used to convert psi-ionone (which can be derived from lycopene) directly into this compound. This engineered pathway boasts a higher theoretical carbon yield of 65%.[9]
The primary biological relevance of this compound is its potent olfactory properties. It is a highly sought-after fragrance ingredient used to impart orris root and violet flower notes in perfumes, where it provides tenacity and volume.[1][10] It is also approved for use as a flavoring agent in food products by regulatory bodies such as the FDA and JECFA.[4][11] While extensive research exists on the signaling pathways of molecules with similar names, such as Interferon-alpha, specific intracellular signaling pathways directly modulated by this compound in mammalian cells are not well-documented beyond the olfactory receptors responsible for its scent perception.
References
- 1. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]
- 2. Irone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H22O | CID 5371002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. Irone Alpha | Givaudan [givaudan.com]
- 7. US2517800A - Process for preparing this compound isomers by cyclization of pseudoirones - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, 79-69-6 [thegoodscentscompany.com]
- 11. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
The Elucidation of the Chemical Structure of alpha-Irone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Irone, a C14-ketone, is a key component of the essential oil derived from the rhizomes of various Iris species, imparting the characteristic violet-like fragrance.[1][2][3] The journey to fully elucidate its complex chemical structure, including its various isomeric and stereoisomeric forms, has been a multi-faceted endeavor spanning decades of chemical research. This technical guide provides an in-depth overview of the core methodologies and logical frameworks employed in the structural determination of this compound, with a focus on spectroscopic techniques, chiral separations, and chemical degradation methods.
Physicochemical and Spectroscopic Data of this compound Isomers
The initial steps in the structure elucidation of this compound involved determining its fundamental physicochemical properties. The molecular formula was established as C14H22O, with a corresponding molecular weight of approximately 206.32 g/mol .[4] Subsequent investigations revealed the existence of several isomers, primarily α-, β-, and γ-irone, which differ in the position of the double bond within the cyclohexenyl ring. Furthermore, the presence of multiple chiral centers gives rise to various stereoisomers (cis/trans diastereomers and enantiomers).[1][3]
A summary of the key physicochemical and spectroscopic data for the major irone isomers is presented in Table 1.
| Property | (+)-cis-α-Irone | (-)-cis-α-Irone | (+)-trans-α-Irone | β-Irone | (+)-cis-γ-Irone |
| Molecular Formula | C14H22O | C14H22O | C14H22O | C14H22O | C14H22O |
| Molecular Weight | 206.32 | 206.32 | 206.32 | 206.32 | 206.32 |
| Typical % in Iris germanica | 61.48% (as (-)-cis-α-irone) | 61.48% | 0.91% | 0.71% | 37.60% (as (-)-cis-γ-irone) |
| Typical % in Iris pallida | 34.46% (as (+)-cis-α-irone) | 34.46% | 4.16% | 0.16% | 61.26% |
| Olfactory Notes | Fine iris scent, floral, green, woody, fruity[1] | - | Weak scent, sweet, dry, violet, rosy[1] | Strong transparent fruity/green top note, rich violet floral middle note, lasting powdery and woody note | Strong powdery, floral, sweet, green, woody, dry, rosy[1] |
Experimental Protocols
The structural elucidation of this compound relies on a combination of modern spectroscopic and chromatographic techniques, supplemented by classical chemical degradation methods.
Spectroscopic Analysis
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to identify the connectivity of atoms and the stereochemical relationships between different parts of the molecule.
Protocol for ¹H and ¹³C NMR of this compound:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution through a pipette plugged with glass wool into a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., with composite pulse decoupling).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Spectroscopy: To further elucidate the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
2.1.2 Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing crucial information about its elemental composition and substructures.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) of this compound:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation of isomers.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Interface Temperature: 280 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that provide structural information. Compare the obtained mass spectrum with library databases for confirmation.
Chiral Separation
The separation of the enantiomers of this compound is essential for determining their individual olfactory properties and for confirming the absolute stereochemistry. Chiral gas chromatography is a powerful technique for this purpose.
Protocol for Chiral Gas Chromatography of this compound Enantiomers:
-
Sample Preparation: Prepare a dilute solution of the racemic or enantiomerically enriched this compound sample in a suitable solvent (e.g., hexane).
-
Chiral Gas Chromatography (GC):
-
Column: A chiral capillary column, often based on derivatized cyclodextrins (e.g., Rt-βDEXcst, 30 m x 0.32 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 220-250 °C.
-
Oven Temperature Program: An optimized temperature program is crucial for achieving baseline separation of the enantiomers. This typically involves a slow ramp rate (e.g., 1-2 °C/min) over the elution temperature range of the isomers.[5]
-
Detector: Flame Ionization Detector (FID).
-
-
Data Analysis: Determine the retention times of the two enantiomers. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.
Chemical Degradation
Historically, chemical degradation methods were instrumental in piecing together the structure of complex natural products before the advent of modern spectroscopic techniques. Ozonolysis, in particular, was used to cleave carbon-carbon double bonds and identify the resulting fragments.
Protocol for Ozonolysis of this compound:
-
Reaction Setup: Dissolve a known amount of this compound in a non-participating solvent such as dichloromethane or methanol (B129727) at a low temperature (typically -78 °C, a dry ice/acetone bath).
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Workup:
-
Reductive Workup: To obtain aldehydes and ketones, quench the reaction with a reducing agent such as dimethyl sulfide (B99878) (DMS) or zinc dust and water.[6]
-
Oxidative Workup: To obtain carboxylic acids and ketones, quench the reaction with an oxidizing agent such as hydrogen peroxide.[6]
-
-
Product Analysis: Isolate and purify the degradation products using techniques such as column chromatography. Characterize the structure of the fragments using standard spectroscopic methods (NMR, IR, MS).
Logical Framework and Experimental Workflow
The elucidation of the chemical structure of this compound follows a logical progression of experiments designed to answer specific questions about its molecular architecture.
The process begins with the isolation of the irone mixture from its natural source. Initial elemental analysis and mass spectrometry establish the molecular formula. Spectroscopic techniques like IR and UV-Vis provide preliminary information about the functional groups present. Chemical degradation, particularly ozonolysis, was historically crucial for breaking down the molecule into smaller, more easily identifiable fragments, allowing for the proposal of the basic carbon skeleton and the different isomeric forms.
Modern NMR techniques, including 2D experiments, are then employed to confirm the precise connectivity of all atoms and to determine the relative stereochemistry (cis or trans) of the substituents on the cyclohexenyl ring. To address the chirality of this compound, chiral chromatography is used to separate the enantiomers. Finally, the absolute stereochemistry can be unequivocally determined by X-ray crystallography of a suitable crystalline derivative or through stereoselective synthesis and comparison with the natural product.
Signaling Pathways and Molecular Interactions
While this compound itself is not directly involved in signaling pathways in the context of drug development, understanding its interaction with olfactory receptors is a key area of research in fragrance science. The different stereoisomers of this compound exhibit distinct olfactory properties, indicating a specific and stereoselective interaction with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
The stereospecificity of this interaction highlights the importance of chiral separation in understanding the structure-activity relationship of odorant molecules. The distinct smells of the different this compound isomers are a direct consequence of how their unique three-dimensional shapes fit into the binding pockets of specific olfactory receptors.
Conclusion
The complete structural elucidation of this compound is a testament to the power of a synergistic approach combining classical chemical methods with advanced spectroscopic and chromatographic techniques. The determination of its molecular formula, the identification of its various isomers, and the resolution of its stereochemistry have provided a comprehensive understanding of this important natural product. This detailed structural knowledge is not only crucial for the fragrance industry but also serves as a valuable case study for researchers and scientists in the broader field of natural product chemistry and drug development, where the precise determination of molecular structure is paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]
- 3. iris.cnr.it [iris.cnr.it]
- 4. This compound | C14H22O | CID 5371002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Natural Occurrence of Alpha-Irone in Iris Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of alpha-irone in various Iris species. It details the quantitative distribution of this valuable sesquiterpene, outlines the experimental protocols for its extraction and analysis, and illustrates the biosynthetic and experimental workflows. Irones, particularly this compound, are highly sought-after compounds in the fragrance and pharmaceutical industries for their characteristic violet-like aroma and potential biological activities.
Quantitative Data of Irone Content in Iris Species
The concentration of irones, including the alpha-isomer, varies significantly among different Iris species and is influenced by post-harvest processing, such as the aging of rhizomes. The following table summarizes quantitative data from various studies.
| Iris Species | Plant Part | Irone Isomer(s) | Concentration | Analytical Method |
| Iris pseudopallida | Dried Rhizomes | cis-α-irone | 43.74–45.76% of volatile compounds | HS-SPME-GC-MS |
| Iris pseudopallida | Dried Rhizomes | cis-α-irone | 24.70% of essential oil | Hydrodistillation-GC-MS |
| Iris pallida | Dried Rhizomes | Total Irones | 1386 mg/kg (dry mass) | Not Specified |
| Iris pallida | Fresh Rhizomes | Total Irones | 866 µ g/plant (fresh mass) | Not Specified |
| Iris pallida | Rhizomes | α-irone | 2.85% of essential oil | Not Specified |
| Iris germanica | Stored Rhizomes | α-irone | 29.4–31.2% of essential oil | Not Specified |
| Iris germanica | Stored Rhizomes | γ-irone | 55.2–59% of essential oil | Not Specified |
| Iris germanica | Rhizome Essential Oil | (+)-trans-α-irone | 0.91% | Not Specified |
| Iris germanica | Rhizome Essential Oil | (-)-cis-α-irone | 61.48% | Not Specified |
| Iris germanica | Rhizome Essential Oil | (-)-cis-γ-irone | 37.60% | Not Specified |
| Iris graminea | Leaves | cis-α-irone | 2.71% of essential oil | Steam Distillation |
Biosynthesis of Irones in Iris
Irones are not present in fresh Iris rhizomes but are formed during a prolonged aging and drying period of 2 to 5 years.[1] The precursors to irones are C31 triterpenoid (B12794562) compounds known as iridals.[2][3][4] Through oxidative degradation, these iridals are transformed into the C14 ketone structures of irones.[5] The key precursors in prominent Iris species include iripallidal and iriflorental in Iris pallida, and α-irigermanal in Iris germanica.[4]
Experimental Protocols
Sample Preparation: Aging of Iris Rhizomes
For the development of irones, harvested rhizomes of species like Iris germanica and Iris pallida must undergo a lengthy storage period.[1]
-
Harvesting: Rhizomes are typically harvested, cleaned, and peeled.[1][6]
-
Drying and Aging: The peeled rhizomes are then dried and stored in a well-ventilated area for two to five years.[1] This aging process is critical for the enzymatic and oxidative conversion of iridal (B600493) precursors into the desired irones.[3]
Extraction of Irones from Aged Rhizomes
Several methods can be employed for the extraction of irones from aged iris rhizomes. The choice of method can significantly impact the yield and chemical profile of the extract.
a) Steam Distillation
This traditional method is used to produce "orris butter," a waxy substance rich in irones and myristic acid.[1][7]
-
Milling: Finely mill the aged and dried iris rhizomes to a powder.[7]
-
Distillation: Subject the powdered rhizomes to steam distillation. High-pressure steam is passed through the plant material, causing the volatile compounds, including irones, to vaporize.[1]
-
Condensation: The resulting steam and oil vapor mixture is cooled in a condenser.[1]
-
Separation: The condensed mixture separates into an aqueous layer (hydrosol) and the essential oil layer (orris butter).[1]
-
Collection: The orris butter is collected for further analysis.
b) Solvent Extraction
This method is suitable for producing resinoids and can be used for analytical quantification.[8][9]
-
Grinding: Grind the dried and aged rhizomes.
-
Extraction: Macerate the ground material in a suitable solvent. A common solvent system is a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 70:30 v/v).[8] The extraction is typically repeated multiple times (e.g., three times) to ensure maximum yield.
-
Filtration: Filter the mixture to remove solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract or resinoid.
c) Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a modern, solvent-free technique ideal for analyzing the volatile profile of the rhizomes and for rapid quantification of irones.[8][10][11]
-
Sample Preparation: Place a small amount of powdered, aged rhizome into a headspace vial.
-
Incubation: Seal the vial and incubate at a controlled temperature to allow volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile analytes.[10]
-
Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.
Quantification and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating, identifying, and quantifying the individual irone isomers.[10][12]
-
Injection: Introduce the sample into the GC system, either via direct liquid injection of a solvent extract or thermal desorption from a SPME fiber.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar capillary column).
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of each compound by comparison with spectral libraries.
-
Quantification: The abundance of each irone isomer is determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, an internal or external calibration method with a certified reference standard is employed.[8][11]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the extraction and analysis of this compound from Iris rhizomes.
References
- 1. mechotech.in [mechotech.in]
- 2. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. WO2009004517A1 - Process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation and quantification of flavonoids in Iris germanica L. and Iris pallida Lam. resinoids from Morocco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An alternative method for irones quantification in iris rhizomes using headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas Chromatography-Mass Spectrometry Analysis of Volatile Organic Compounds from Three Endemic Iris Taxa: Headspace Solid-Phase Microextraction vs. Hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of alpha-Irone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of alpha-Irone, a significant ketone in fragrance chemistry. The document details its structural characteristics, isomeric forms, and key physical and chemical data. Furthermore, it outlines experimental methodologies for the determination of these properties and illustrates the relevant biological signaling pathway.
Physicochemical Properties of this compound
This compound is a natural organic compound classified as a monoterpenoid, primarily recognized for its characteristic floral, violet-like aroma.[1] It is a key component in high-end perfumery, particularly in creating orris and violet fragrances.[2][3][4] The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂O | [2][5][6] |
| Molecular Weight | 206.32 g/mol | [7][8][9] |
| Appearance | Colorless to pale yellow liquid | [1][5][6][10] |
| Boiling Point | 110-112 °C at 3.00 mm Hg; ~280-295 °C at 760 mm Hg (est.) | [7][11][12] |
| Melting Point | < 25 °C | [7][13] |
| Density | 0.932-0.939 g/mL at 20-25 °C | [5][7][8][11][14] |
| Refractive Index | 1.497-1.503 at 20 °C | [5][7][11] |
| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[1][10] Water solubility is approximately 110 mg/L at 20 °C.[7][11] | |
| Vapor Pressure | 0.004 mmHg at 25 °C (est.) | [11] |
| Flash Point | > 100 °C (212 °F) | [10][11] |
| logP (o/w) | 3.8 - 4.4 | [5][6][13] |
Chirality and Isomerism
This compound is a chiral molecule, and its different stereoisomers can exhibit varying olfactory properties.[1][15] The term "irone" encompasses several isomers, including alpha-, beta-, and gamma-irone (B1235832), which differ in the position of the double bond within the cyclohexene (B86901) ring.[5] Furthermore, alpha- and gamma-irone can exist as cis- and trans- diastereomers, each with a corresponding enantiomer.[14] Commercial this compound is often a mixture of these isomers.[14] The specific stereochemistry of the isomers has been determined using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.[14]
Experimental Protocols
Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducible research. The following sections outline standard methodologies that can be applied to this compound.
Workflow for Physicochemical Characterization
The characterization of this compound involves a series of analytical techniques to determine its properties and purity.
Boiling Point Determination (Thiele Tube Method)
The boiling point can be determined using a Thiele tube, which allows for uniform heating of a liquid sample.[1]
-
Apparatus Setup: A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the fusion tube. The fusion tube is then attached to a thermometer.
-
Heating: The assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]
Density Measurement
Density can be measured using a pycnometer or a hydrometer for a precise determination.
-
Pycnometer Method: A pycnometer of a known volume is weighed empty and then filled with the this compound sample. The pycnometer is then weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Hydrometer Method: A hydrometer is gently placed into a graduated cylinder containing this compound. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.
Refractive Index Measurement
An Abbe refractometer is commonly used to measure the refractive index of liquids.[16]
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into focus and on the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.[15] The measurement is typically performed at a standard temperature, such as 20°C, as refractive index is temperature-dependent.
Solubility Testing
The solubility of this compound in various solvents can be determined by the following procedure:
-
Sample Preparation: A known mass of this compound is added to a specific volume of the solvent in a test tube or vial.
-
Mixing: The mixture is agitated, for instance by vortexing or sonication, to facilitate dissolution.[12]
-
Observation: The solution is visually inspected for the presence of undissolved solute. If the solute completely dissolves, it is considered soluble at that concentration.
-
Quantitative Analysis: For a more precise measurement, the concentration of the dissolved this compound in the saturated solution can be determined using techniques like UV-Vis spectroscopy or chromatography.
Spectroscopic and Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of a mixture. For the analysis of irone isomers, a typical GC-MS protocol would involve:
-
Column: A capillary column suitable for separating volatile organic compounds, such as a BPX5 column (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
-
Temperature Program: An initial temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of 260-270°C.[5][11]
-
Detection: A mass spectrometer is used as the detector to identify the individual isomers based on their mass spectra.[5][11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and its isomers.[6][17] The chemical shifts, integration of signals, and coupling patterns provide detailed information about the connectivity of atoms.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[18] For this compound, a strong absorption band in the region of 1660-1770 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone.[16]
-
Chiral High-Performance Liquid Chromatography (HPLC): To separate the enantiomers of this compound, chiral HPLC is employed.[6][10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10][19] The choice of the CSP and the mobile phase is critical for achieving good resolution.
Olfactory Signaling Pathway
The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[20][21] These receptors are G-protein coupled receptors (GPCRs).[18][20] While the specific receptor for this compound is not definitively identified in the provided search results, the general mechanism of olfactory signal transduction is well-established.
Upon binding of an odorant molecule like this compound to its specific OR, the receptor undergoes a conformational change.[4] This change activates an associated G-protein, specifically the olfactory G-protein (G_olf).[21] The activated alpha subunit of G_olf then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][13][21] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[9][21][22] This influx depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.[21]
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]
- 3. foreverest.net [foreverest.net]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Ionone(127-41-3) 1H NMR [m.chemicalbook.com]
- 7. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jackwestin.com [jackwestin.com]
- 18. personal.utdallas.edu [personal.utdallas.edu]
- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 20. Reactome | Olfactory Signaling Pathway [reactome.org]
- 21. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
The Stereoisomerism of α-Irone: A Comprehensive Technical Guide
Abstract
α-Irone, a key component of the prized orris root oil, is a C14-ketone renowned for its characteristic violet-like aroma. Its olfactory properties are intrinsically linked to its complex stereochemistry. This technical guide provides an in-depth exploration of the stereoisomerism of α-irone, detailing the structural nuances of its various stereoisomers and their distinct sensory profiles. We present a summary of quantitative data on the natural distribution of these isomers and furnish detailed experimental protocols for their separation and analysis, including enzymatic kinetic resolution, column chromatography, and chiral gas chromatography. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of fragrance chemistry, natural product synthesis, and drug development.
Introduction to the Stereochemistry of α-Irone
α-Irone (C₁₄H₂₂O) is a monocyclic ketone characterized by a tetramethyl-substituted cyclohexenyl ring and a butenone side chain.[1][2][3] The presence of two chiral centers at the C2 and C6 positions of the cyclohexenyl ring, coupled with the potential for cis/trans isomerism related to the substituents on the ring, gives rise to a rich stereochemical landscape.[1][4] Furthermore, α-irone is part of a larger family of irone isomers, including β-irone and γ-irone, which differ in the position of the double bond within the cyclohexenyl ring.[5][6]
The stereoisomers of α-irone are of particular interest due to their significantly different olfactory properties. The cis-isomers of α-irone are known to be highly aromatic, possessing the desirable violet and orris notes, whereas the trans-isomers are comparatively weak in odor.[1][7] This disparity underscores the critical importance of stereoselective synthesis and separation in the fragrance industry.
The Stereoisomers of α-Irone
The stereoisomerism of α-irone can be categorized into two main types:
-
Diastereomerism (cis/trans isomerism): This arises from the relative orientation of the methyl group at C2 and the butenone side chain at C6. When these two groups are on the same side of the ring, the isomer is designated as cis. When they are on opposite sides, it is designated as trans.[1]
-
Enantiomerism: Each of the cis and trans diastereomers is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated using the R/S and (+)/(-) nomenclature. For instance, (+)-cis-α-irone has the (2S, 6R) configuration.[1]
In total, there are four stereoisomers of α-irone:
-
(+)-cis-α-Irone
-
(-)-cis-α-Irone
-
(+)-trans-α-Irone
-
(-)-trans-α-Irone
dot
References
- 1. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer separation of alpha-ionone using gas chromatography with cyclodextrin derivatives as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2022225459A1 - Synthesis of enantiopure cis-α-irone from a renewable carbon source - Google Patents [patents.google.com]
- 6. lcms.cz [lcms.cz]
- 7. Separation of diastereomers - Chromatography Forum [chromforum.org]
The Enantioselective Landscape of alpha-Irone: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alpha-irones, a group of fragrant sesquiterpenoids, are the principal components responsible for the characteristic aroma of the iris flower. Beyond their olfactory significance, the stereochemistry of these molecules plays a pivotal role in their biological interactions. This technical guide provides a comprehensive overview of the biological activities of the enantiomers of alpha-irone, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the olfactory properties of this compound enantiomers are well-documented, research into their other biological activities, such as antimicrobial, antioxidant, and cytotoxic effects, is an emerging field. This guide synthesizes the available information to provide a resource for researchers and professionals in drug development and related scientific disciplines.
Quantitative Biological Data
The biological activity of this compound enantiomers is most extensively characterized in the context of olfaction. The odor perception and thresholds of the cis- and trans-alpha-irone enantiomers exhibit notable differences, highlighting the stereospecificity of olfactory receptors.
Table 1: Olfactory Properties of this compound Enantiomers
| Enantiomer | Odor Description | Odor Threshold (in air) |
| (+)-cis-alpha-Irone | Violet-like, with woody, methylionone undertones; Green, light, weak.[1][2] | 100 ppm[1] |
| (-)-cis-alpha-Irone | Slightly stronger with a distinct 'orris-butter' character; Single-floral, ionone-like notes.[1][2] | 10 ppm[1] |
| (+)-trans-alpha-Irone | Sweet, woody, and slightly fruity. | Not available |
| (-)-trans-alpha-Irone | Weak, woody, and slightly floral. | Not available |
While quantitative data for other biological activities of purified this compound enantiomers are limited in the public domain, studies on Iris plant extracts, which are rich in irones, provide valuable insights into their potential therapeutic applications.
Table 2: Biological Activities of Iris Plant Extracts Containing Irones
| Plant Extract | Biological Activity | Assay | Results (IC50 or MIC) |
| Iris pallida methanolic leaf extract | Anti-biofilm (adhesion) | Crystal Violet Assay | S. aureus: 139.4 ± 2.0 mg/L, P. aeruginosa: 88.5 ± 1.6 mg/L[3] |
| Iris germanica rhizome extract | Cytotoxicity | MTT Assay | A375 (melanoma) cells: 0.0438 mg/mL[4] |
| Iris tectorum rhizome compounds | Cytotoxicity | SRB Assay | MCF-7 (breast cancer) and C32 (amelanotic melanoma) cells: 11-23 µM (for Iritectol B, Isoiridogermanal, and Iridobelamal A)[5] |
| Iris taochia ethanolic extract | Antioxidant | DPPH Radical Scavenging | IC50: 24.75 µg/ml[6] |
| Iris taochia aqueous extract | Antioxidant | DPPH Radical Scavenging | IC50: 30.13 µg/ml[6] |
Note: The IC50 and MIC values in Table 2 are for the entire plant extract and not for isolated this compound enantiomers. The concentration of irones in these extracts can vary, and other phytochemicals present may contribute to the observed biological activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following sections provide methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound enantiomers.
Enzymatic Kinetic Resolution of this compound Enantiomers
This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of a racemic mixture of this compound, a common method for obtaining enantiomerically enriched samples.[7][8]
Objective: To separate the enantiomers of this compound using lipase-catalyzed transesterification.
Materials:
-
Racemic this compound
-
Lipase (B570770) from Pseudomonas cepacia (Amano Lipase PS)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Magnetic stirrer and hot plate
-
Reaction vessel
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Dissolve racemic this compound in the anhydrous organic solvent in the reaction vessel.
-
Add the acyl donor, vinyl acetate, to the solution. The molar ratio of acyl donor to substrate is typically in excess (e.g., 2-5 equivalents).
-
Add the lipase from Pseudomonas cepacia to the reaction mixture. The amount of enzyme is typically 10-50% of the substrate weight.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by TLC or chiral gas chromatography. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.
-
Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate using a rotary evaporator.
-
Purify the resulting mixture of the acylated and unreacted this compound enantiomers by silica gel column chromatography. A solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) is typically used for elution.
-
Collect the fractions and analyze them by TLC and chiral GC to identify and pool the fractions containing the pure acylated and unreacted enantiomers.
-
The acylated enantiomer can be deacylated (e.g., by hydrolysis with potassium hydroxide (B78521) in methanol) to obtain the corresponding pure enantiomer of this compound.[1]
Chiral Gas Chromatography (GC) Analysis of this compound Enantiomers
This protocol outlines a general method for the analytical separation and quantification of this compound enantiomers.
Objective: To determine the enantiomeric excess (ee) of this compound samples.
Instrumentation and Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXcst)[]
-
Carrier gas (e.g., hydrogen or helium)
-
Injector and detector gases (e.g., hydrogen, air)
-
Sample of this compound enantiomers dissolved in a suitable solvent (e.g., hexane)
-
Autosampler or manual syringe
Procedure:
-
Instrument Setup:
-
Install the chiral capillary column in the GC oven.
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Set the carrier gas flow rate to the manufacturer's recommendation for the column.
-
-
Oven Temperature Program:
-
Set an initial oven temperature (e.g., 60 °C) and hold for a specified time (e.g., 1 minute).
-
Program a temperature ramp (e.g., 2 °C/minute) to a final temperature (e.g., 200 °C) and hold for a specified time. The specific program will need to be optimized for the specific column and analytes.
-
-
Sample Injection:
-
Inject a small volume (e.g., 1 µL) of the this compound sample solution into the GC.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram. The two enantiomers should appear as separate peaks with different retention times.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100 where Area1 and Area2 are the peak areas of the two enantiomers.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound enantiomers on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound enantiomers on a specific cell line.
Materials:
-
Human cancer cell line (e.g., A375 melanoma cells)[4]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound enantiomers dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound enantiomers in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound enantiomers are initiated by their interaction with specific molecular targets, which in turn triggers intracellular signaling cascades.
Olfactory Signaling Pathway
The primary biological activity of this compound enantiomers is their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. The binding of an odorant molecule to its specific OR initiates a signaling cascade that leads to the perception of smell.
References
- 1. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]
- 2. The alpha-Irones [leffingwell.com]
- 3. Iron oxide nanoparticles induced cytotoxicity, oxidative stress, cell cycle arrest, and DNA damage in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. azom.com [azom.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. researchgate.net [researchgate.net]
- 8. iris.cnr.it [iris.cnr.it]
An In-depth Technical Guide to α-Irone and its Relationship with Ionones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-irone and its chemical and biological relationship to the ionones. It delves into their structural characteristics, synthetic pathways, physicochemical properties, and known signaling mechanisms. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering tabulated quantitative data for easy comparison, detailed experimental protocols for key synthetic methods, and visualizations of chemical structures and biological pathways to facilitate understanding.
Introduction: The Structural and Olfactory Relationship
Alpha-irone and the ionones are structurally related cyclic terpenoids that are highly valued in the fragrance industry for their characteristic floral scents, particularly those of violet and orris. The core chemical scaffold of both consists of a substituted cyclohexene (B86901) ring attached to a butenone side chain.
The fundamental relationship lies in their shared parent structure. α-Irone is chemically a methylated derivative of α-ionone .[1] Specifically, it is α-ionone with an additional methyl group at the 5-position of the cyclohexene ring.[1] This seemingly minor structural modification has a significant impact on their respective olfactory properties, with α-irone possessing a more radiant and substantive orris-like character compared to the violet-like scent of α-ionone.[2]
From a synthetic perspective, while structurally similar, their precursors differ. Ionones are typically synthesized from citral (B94496), whereas irones are synthesized from a methylated citral derivative.[3] The discovery of ionones was in fact a serendipitous event stemming from research on irones isolated from orris butter.[3]
Chemical Structures and Nomenclature
The chemical structures of α-irone, α-ionone, and β-ionone are presented below. The key difference is the position of the double bond in the cyclohexene ring and the presence of an extra methyl group in α-irone.
Caption: Chemical structures of α-Irone, α-Ionone, and β-Ionone.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of α-irone, α-ionone, and β-ionone is provided in the tables below for direct comparison.
Table 1: Physicochemical Properties
| Property | α-Irone | α-Ionone | β-Ionone |
| Molecular Formula | C₁₄H₂₂O[3] | C₁₃H₂₀O[4] | C₁₃H₂₀O[5] |
| Molecular Weight ( g/mol ) | 206.33[3] | 192.30[4] | 192.30[5] |
| Appearance | Colorless liquid[3] | Colorless liquid[4] | Colorless liquid[5] |
| Density (g/mL at 20°C) | 0.933[3] | 0.927[4] | 0.945[5] |
| Boiling Point (°C) | 110 at 3 mmHg[2] | 261[4] | 127[5] |
| Flash Point (°C) | 131[3] | 94[4] | 129[5] |
| Vapor Pressure (mmHg at 20°C) | 0.00397[3] | 0.00097[4] | 0.0042[5] |
| Refractive Index (at 20°C) | 1.490 - 1.500[3] | 1.497 - 1.502[4] | 1.517 - 1.522[5] |
| Solubility | Insoluble in water; soluble in alcohol and oils[6] | Insoluble in glycerin; soluble in alcohol and most fixed oils[6] | Soluble in alcohol and fixed oils; very slightly soluble in water[7] |
Table 2: Spectroscopic Data
| Spectroscopic Data | α-Irone | α-Ionone | β-Ionone |
| Mass Spectrometry (Major m/z peaks) | 206 (M+), 191, 136, 121, 93, 43[8][9] | 192 (M+), 177, 136, 121, 109, 93, 43[10][11] | 192 (M+), 177, 43[11] |
| ¹³C NMR (CDCl₃, δ in ppm) | Data available[12] | 198.26, 148.93, 132.38, 131.95, 122.68, 54.34, 32.53, 31.27, 27.80, 26.94, 26.83, 23.04, 22.77 | Data available |
| ¹H NMR (CDCl₃, δ in ppm) | Data available | 6.60, 6.07, 5.50, 2.27, 2.25, 2.04, 1.57, 1.67-1.03, 0.93, 0.86[13] | Data available |
| IR Spectroscopy (cm⁻¹) | Data available[14] | Data available[6] | Data available |
Synthesis and Experimental Protocols
The synthesis of ionones and irones follows a similar chemical logic, involving an aldol (B89426) condensation to form a pseudo-intermediate, followed by an acid-catalyzed cyclization.
Synthesis of Ionones
The synthesis of ionones begins with the aldol condensation of citral with acetone (B3395972) to form pseudoionone. This intermediate is then cyclized using an acidic catalyst. The choice of acid influences the isomeric ratio of the resulting ionones.
Caption: General workflow for the synthesis of α- and β-ionone from citral and acetone.
Synthesis of α-Irone
The synthesis of α-irone follows a parallel route, starting from 3,6,7-trimethyl-octa-2,6-dienal (a branched citral analog) and acetone to yield pseudoirone. Subsequent cyclization, preferentially with phosphoric acid, yields α-irone.[3]
Caption: General workflow for the synthesis of α-irone.
Detailed Experimental Protocol: Cyclization of Pseudoirone to α-Irone
The following protocol is a representative method for the acid-catalyzed cyclization of pseudoirone to produce a mixture of irone isomers, with a preference for the alpha isomer.
Materials:
-
Pseudoirone
-
Anhydrous solvent (e.g., diethyl ether, pentane)
-
Cyclization agent (e.g., Boron trifluoride etherate, 85% Phosphoric Acid, or Chlorosulfonic Acid)[3][15][16]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Cooling bath (ice-water or dry ice-acetone)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A solution of pseudoirone in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to the desired reaction temperature (e.g., 0-5°C for boron trifluoride, or as low as -70°C for chlorosulfonic acid) using an appropriate cooling bath.[16][17]
-
Addition of Cyclizing Agent: The cyclizing agent is added dropwise to the cooled solution of pseudoirone with vigorous stirring. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for a period ranging from 45 minutes to several hours, depending on the chosen acid.[16][17] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a stirred solution of saturated sodium bicarbonate and ice. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of irone isomers, is purified by vacuum distillation to yield the desired α-irone.[18] The purity and isomeric ratio of the final product can be determined by GC-MS analysis.[19]
Note: The choice of acid catalyst and reaction conditions significantly influences the yield and the isomeric ratio of the resulting irones. For instance, using boron trifluoride can favor the formation of specific stereoisomers of α-irone.[16] Chlorosulfonic acid has been reported to give high yields of α-irone at very low temperatures.[15][17]
Biological Activity and Signaling Pathways
While both ionones and irones are primarily known for their olfactory properties, research has uncovered significant biological activities, particularly for β-ionone.
β-Ionone Signaling Pathway
β-Ionone has been shown to exert a range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[4] These effects are primarily mediated through the activation of the olfactory receptor 51E2 (OR51E2), a G-protein coupled receptor.[4] Activation of OR51E2 by β-ionone triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT pathways.[4]
The activation of these pathways can lead to various cellular responses, including cell cycle arrest, apoptosis, and modulation of inflammatory responses.[4] For instance, β-ionone has been shown to inhibit the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory mediators.[4]
Caption: Simplified signaling pathway of β-ionone via the OR51E2 receptor.
α-Irone and α-Ionone Biological Activity
The biological activities of α-irone and α-ionone are less extensively studied compared to β-ionone. Some studies suggest that α-ionone may act as an antagonist to the OR51E2 receptor, potentially inhibiting the effects of β-ionone.[4] However, other reports indicate that α-ionone can also act as an agonist.[4] Further research is required to fully elucidate the biological roles and mechanisms of action for α-irone and α-ionone.
Conclusion
This compound and the ionones share a close structural and synthetic relationship, with α-irone being a methylated analog of α-ionone. This subtle structural difference leads to distinct olfactory profiles. While the synthesis of both compound classes follows a similar pattern of condensation and cyclization, the choice of starting materials and catalysts is crucial in determining the final product. The biological activities of these compounds, particularly β-ionone, are an emerging area of research with potential implications for drug development. The well-defined signaling pathway for β-ionone through the OR51E2 receptor provides a foundation for further investigation into the therapeutic potential of this class of molecules. This guide provides a foundational resource for researchers to explore the chemistry and biology of α-irone and its relationship to the ionones.
References
- 1. (E)-beta-ionone, 79-77-6 [thegoodscentscompany.com]
- 2. This compound, 79-69-6 [thegoodscentscompany.com]
- 3. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]
- 4. ScenTree - Alpha-ionone (CAS N° 127-41-3) [scentree.co]
- 5. ScenTree - (E)-Beta-ionone (CAS N° 79-77-6) [scentree.co]
- 6. Alpha-Ionone | C13H20O | CID 5282108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. α-Irone [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. α-Ionone [webbook.nist.gov]
- 11. repository.aaup.edu [repository.aaup.edu]
- 12. This compound | C14H22O | CID 5371002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. alpha-Ionone(127-41-3) 1H NMR [m.chemicalbook.com]
- 14. IRONE | 79-69-6 [chemicalbook.com]
- 15. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]
- 16. US2517800A - Process for preparing this compound isomers by cyclization of pseudoirones - Google Patents [patents.google.com]
- 17. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]
- 18. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]
- 19. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
Olfactory Perception of alpha-Irone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The perception of odor is a complex biological process initiated by the interaction of volatile molecules with olfactory receptors (ORs) in the nasal cavity. Among the vast array of odorants, the isomers of irone are of significant interest due to their characteristic violet and orris root scent, a highly valued note in the fragrance industry.[1] The subtle structural differences between the various isomers of alpha-irone lead to distinct olfactory perceptions, highlighting the remarkable specificity of the olfactory system. This technical guide provides an in-depth exploration of the olfactory perception of this compound isomers, detailing quantitative sensory data, experimental methodologies for their characterization, and the underlying signaling pathways.
Data Presentation: Quantitative Olfactory Data of Irone Isomers
The olfactory characteristics of this compound isomers are defined by their unique odor descriptors and detection thresholds. While comprehensive quantitative data for all isomers is not exhaustively compiled in a single source, the following table summarizes available information from various studies. It is important to note that odor thresholds can vary significantly between individuals and testing methodologies.
| Isomer | Enantiomer | Odor Descriptor(s) | Odor Threshold (ppb) |
| cis-α-Irone | (-)-cis-α-irone | Superior fragrance, single-floral, ionone-like, slightly stronger with a distinct 'orris-butter' character. | 10,000 |
| (+)-cis-α-irone | Iris, sweet irone odor, woody ionone, floral, fruity, green, light, weak, violet-like with woody, methylionone undertones. | 100,000 | |
| trans-α-Irone | Less appreciated than cis-α-irone. | Not specified | |
| β-Irone | (±)-β-irone | Strong, transparent, fruity green top note, rich violet floral heart note, clear, powerful, and long-lasting powdery last note with a woody odor. | Not specified |
| γ-Irone | cis-γ-irone | Powerful and most pleasant violet odor. | Not specified |
| trans-γ-irone | Inferior to cis-γ-irone. | Not specified |
Note: Odor thresholds are highly dependent on the experimental setup and the sensory panel. The values presented here are indicative and should be interpreted within the context of their respective studies.
Experimental Protocols
The characterization of the olfactory perception of this compound isomers relies on a combination of sensory analysis and in vitro cellular assays.
Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific odor-active compounds in a mixture. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor.
Methodology:
-
Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent.
-
Gas Chromatography: The sample is injected into a gas chromatograph equipped with a non-polar or polar capillary column to separate the individual isomers based on their boiling points and affinities for the stationary phase.
-
Olfactometry: A trained sensory panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the retention time, duration, and a qualitative description of any perceived odor.
-
Data Analysis: The olfactometric data is correlated with the chromatogram from the chemical detector to identify the specific isomer responsible for each odor perception. Different methods can be used to quantify the odor activity, including:
-
Detection Frequency: The number of panelists who detect an odor at a specific retention time.
-
Dilution to Threshold: The sample is serially diluted, and the highest dilution at which an odor can still be detected is determined (Aroma Extract Dilution Analysis - AEDA).
-
Direct Intensity: Panelists rate the intensity of the perceived odor on a defined scale.
-
In Vitro Receptor Activation Assays: cAMP Measurement in HEK293 Cells
To identify the specific olfactory receptors that are activated by this compound isomers, in vitro functional assays are employed. A common method involves expressing candidate human ORs in a heterologous cell line, such as Human Embryonic Kidney 293 (HEK293) cells, and measuring the downstream signaling cascade upon odorant stimulation.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid vector containing the coding sequence of a specific human olfactory receptor. Co-transfection with accessory proteins like Receptor-Transporting Protein 1 (RTP1) may be necessary to ensure proper receptor trafficking to the cell membrane. A reporter plasmid, such as one containing a cAMP response element (CRE) linked to a luciferase gene, is also co-transfected.
-
Odorant Stimulation: After a period of incubation to allow for receptor expression, the transfected cells are stimulated with various concentrations of the this compound isomers.
-
cAMP Measurement: Upon activation by an agonist, the olfactory receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP can be measured using various methods:
-
Luciferase Reporter Assay: The activation of the CRE-luciferase reporter gene leads to the production of luciferase, which can be quantified by adding a substrate and measuring the resulting luminescence.
-
Calcium Imaging: Some olfactory receptors can also couple to signaling pathways that lead to an increase in intracellular calcium. This can be visualized and quantified using calcium-sensitive fluorescent dyes.
-
Direct cAMP Immunoassays: Commercially available kits can directly measure the concentration of cAMP in cell lysates.
-
-
Data Analysis: The response of the cells to the this compound isomers is measured and compared to control cells (untransfected or transfected with a different receptor). A dose-response curve is typically generated to determine the potency (EC50) of the isomer for the specific receptor.
Visualization of Signaling Pathways and Workflows
Canonical Olfactory Signaling Pathway
The binding of an odorant, such as an this compound isomer, to its specific olfactory receptor triggers a well-defined signaling cascade within the olfactory sensory neuron. While the specific receptor for this compound has not yet been deorphanized, the general pathway is illustrated below.
Caption: Canonical olfactory signal transduction cascade.
Experimental Workflow: Gas Chromatography-Olfactometry (GC-O)
The workflow for identifying odor-active compounds using GC-O involves a systematic process of separation and sensory evaluation.
Caption: Workflow for Gas Chromatography-Olfactometry.
Experimental Workflow: Olfactory Receptor Deorphanization
The process of identifying the specific olfactory receptor for an odorant like this compound is known as deorphanization.
Caption: Workflow for olfactory receptor deorphanization.
Conclusion
The olfactory perception of this compound isomers is a testament to the high degree of selectivity in the human olfactory system. While sensory analysis provides valuable qualitative and quantitative data on their distinct odor profiles, in vitro receptor activation assays are crucial for elucidating the molecular mechanisms underlying this perception. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to further investigate the intricate relationship between the chemical structure of this compound isomers and their corresponding olfactory perception. The future identification of the specific olfactory receptors for these important fragrance molecules will undoubtedly pave the way for a deeper understanding of odor coding and could inform the rational design of novel fragrance ingredients.
References
An In-depth Technical Guide to α-Irone (CAS: 79-69-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-Irone (α-Irone), a naturally occurring methyl ketone and a key constituent of the fragrance of iris oil, presents a molecule of interest beyond its traditional use in the fragrance and flavor industries.[1][2] Structurally, it is a methylated derivative of alpha-ionone.[3] This guide provides a comprehensive technical overview of α-Irone, consolidating its physicochemical properties, synthesis and analysis protocols, and exploring its potential biological activities. Particular attention is given to the signaling pathways of the structurally analogous compound, α-ionone, which suggests potential avenues of research for α-Irone in oncology and other therapeutic areas. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this molecule.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic soft, warm, and violet-like odor.[4][5] Its key physicochemical properties are summarized in Table 1 for ease of reference.
| Property | Value | Reference(s) |
| CAS Number | 79-69-6 | [4][6] |
| Molecular Formula | C₁₄H₂₂O | [6][7] |
| Molecular Weight | 206.32 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density | 0.931 - 0.939 g/mL at 20-25°C | [4][6][9] |
| Boiling Point | 110-112°C at 3.00 mm Hg | [4][8] |
| Melting Point | < 25°C | [8] |
| Flash Point | 131°C (267.8°F) | [6] |
| Refractive Index | 1.497 - 1.503 at 20°C | [4][6] |
| Solubility | Soluble in organic solvents; limited solubility in water (110 mg/L at 20°C) | [5][8] |
| Vapor Pressure | 0.00397 mmHg at 20°C | [6] |
| logP | >3.80 | [6] |
Biological Activity and Signaling Pathways
While α-Irone is well-established as a fragrance and flavoring agent, its potential pharmacological activities are an emerging area of interest.[8] Due to limited direct research on α-Irone's specific signaling pathways, this section draws parallels from its close structural analog, α-ionone, to propose potential mechanisms of action that warrant further investigation.
Potential Anti-Cancer Activity: The Hippo Signaling Pathway
Recent studies on α-ionone have elucidated a significant anti-cancer mechanism in squamous cell carcinoma.[5][6] It has been demonstrated that α-ionone acts as an agonist for the ectopic olfactory receptor OR10A6.[4] Activation of this receptor initiates a signaling cascade that stimulates the Hippo pathway, a critical regulator of cell proliferation and apoptosis.[4][6]
The proposed signaling cascade is as follows:
-
Receptor Activation: α-ionone binds to and activates the G-protein coupled olfactory receptor OR10A6 on the surface of cancer cells.[4]
-
Hippo Pathway Stimulation: This activation leads to the increased phosphorylation of key proteins in the Hippo pathway: Large Tumor Suppressor Kinase (LATS), Yes-Associated Protein (YAP), and Transcriptional Coactivator with PDZ-binding Motif (TAZ).[4][6]
-
Induction of Apoptosis: The phosphorylation of YAP and TAZ prevents their translocation to the nucleus, thereby inhibiting their function as transcriptional co-activators for genes that promote cell proliferation and survival.[4][6] This ultimately leads to apoptosis, or programmed cell death, of the cancer cells.[4][5]
Given that α-Irone is a methyl derivative of α-ionone, it is plausible that it may share the ability to activate OR10A6 or other related olfactory receptors, thereby inducing a similar anti-proliferative and pro-apoptotic effect. This presents a compelling hypothesis for drug development professionals.
Other Potential Activities
Literature on ionones suggests other potential biological activities, including anti-inflammatory and antimicrobial effects, although the specific mechanisms are less defined.[10] These properties may be attributed to the modulation of inflammatory mediators or direct interaction with microbial cell structures. Further research is required to substantiate these activities for α-Irone and elucidate the underlying signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of α-Irone, as well as a general protocol for investigating its potential anti-cancer activity, based on methods used for α-ionone.
Synthesis of α-Irone from α-Ionone
This protocol describes a multi-step synthesis of α-Irone starting from α-ionone, involving a Grignard reaction followed by epoxidation and rearrangement.
Materials:
-
α-ionone
-
Magnesium shavings
-
Vinyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Aluminum isopropylate
-
Isopropanol
-
Reagents for epoxidation (e.g., m-CPBA)
-
Standard work-up reagents (e.g., saturated ammonium (B1175870) chloride, ether, sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
Grignard Reaction:
-
Prepare a Grignard reagent from magnesium shavings and vinyl bromide in anhydrous THF.[11]
-
Cool the Grignard solution to 0°C.
-
Slowly add a solution of α-ionone (0.26 mol) in THF to the Grignard reagent, maintaining the temperature between 15°C and 20°C.[11]
-
Stir the mixture at room temperature for 3 hours.[11]
-
Work-up the reaction, typically by quenching with saturated ammonium chloride solution and extracting with ether. The organic layers are then washed, dried, and concentrated to yield crude 9-vinyl-α-ionol.[11]
-
-
Epoxidation:
-
Perform an epoxidation on the crude 9-vinyl-α-ionol using a suitable oxidizing agent (e.g., m-CPBA) to obtain the corresponding epoxide.[11]
-
-
Rearrangement and Final Product Formation:
-
Purification:
-
Purify the crude product by distillation under reduced pressure (e.g., using a Widmer column) to obtain α-Irone.[11]
-
Analytical Methods
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., HP-1 methyl siloxane, 30 m x 320 µm x 1.00 µm).[12]
GC Conditions:
-
Carrier Gas: Helium.[12]
-
Injection Mode: Splitless.[12]
-
Injector Temperature: 250°C.[12]
-
Oven Program: Initial temperature of 70°C for 2 minutes, then ramp to 270°C at a rate of 20°C/min.[12]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: 40-500 amu.[12]
Sample Preparation:
-
Dissolve the α-Irone sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., Newcrom R1).[8]
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of α-Irone.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
Prepare a stock solution of α-Irone in the mobile phase or a compatible solvent like methanol.
-
Prepare a series of working standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm filter before injection.[13]
Protocol for In Vitro Anti-Cancer Activity Screening
This protocol is adapted from studies on α-ionone and can be used to evaluate the anti-proliferative and pro-apoptotic effects of α-Irone on cancer cell lines (e.g., A431 squamous cell carcinoma cells).[6]
1. Cell Culture:
-
Culture A431 cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay:
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of α-Irone (e.g., 0-500 µM) for 48-72 hours.
-
Assess cell viability using a standard method such as the Cyquant cell proliferation assay or MTT assay.[6]
3. Colony Formation Assay:
-
Seed a low density of cells in 6-well plates and treat with α-Irone.
-
Allow cells to grow for 10-14 days, replacing the media with fresh α-Irone-containing media every 2-3 days.
-
Fix and stain the colonies (e.g., with crystal violet) and count them to assess long-term proliferative capacity.[6]
4. Apoptosis Analysis (Western Blot):
-
Treat cells with α-Irone for 48 hours.
-
Lyse the cells and collect the protein lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, BAX, BCL-2) and signaling proteins (e.g., phospho-LATS, phospho-YAP, phospho-TAZ).[4]
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Safety and Handling
This compound is classified as a skin and eye irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers, protected from light and heat.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a molecule with established applications in the fragrance industry and intriguing, yet underexplored, potential in the pharmaceutical realm. The anti-cancer activity of its close analog, α-ionone, via the Hippo signaling pathway, provides a strong rationale for investigating α-Irone as a potential therapeutic agent. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize, analyze, and evaluate the biological activities of α-Irone. Further studies are warranted to fully elucidate its mechanisms of action and to determine its potential as a lead compound in drug development.
References
- 1. This compound, 79-69-6 [thegoodscentscompany.com]
- 2. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]
- 3. Microbial Conversion of α-Ionone, α-Methylionone, and α-Isomethylionone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Food Odorant, α-Ionone, Inhibits Skin Cancer Tumorigenesis by Activation of OR10A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]
- 8. Separation of alpha-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. marshall.edu [marshall.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Navigating the Isomeric Landscape of C14H22O: A Technical Guide for Researchers
An in-depth exploration of the structural isomers of C14H22O, focusing on the prominent di-tert-butylphenol family. This guide provides a comprehensive overview of their physicochemical properties, spectroscopic signatures, synthesis protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development.
The molecular formula C14H22O represents a diverse array of structural isomers, with the di-tert-butylphenol congeners being of significant industrial and academic interest. These compounds, characterized by a phenol (B47542) ring substituted with two tert-butyl groups, exhibit distinct properties and biological activities based on the substitution pattern. This technical guide delves into the core characteristics of four major isomers: 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol, 3,5-di-tert-butylphenol, and 2,5-di-tert-butylphenol (B187667).
Physicochemical Properties
The positioning of the bulky tert-butyl groups on the phenol ring significantly influences the physicochemical properties of these isomers, affecting their melting point, boiling point, solubility, and lipophilicity. A comparative summary of these properties is presented in Table 1.
| Property | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butylphenol | 3,5-Di-tert-butylphenol | 2,5-Di-tert-butylphenol |
| CAS Number | 96-76-4[1] | 128-39-2[2][3][4] | 1138-52-9[5][6] | 5875-45-6[7][8] |
| Molecular Weight ( g/mol ) | 206.32[1] | 206.329[3] | 206.32[6] | 206.32[7] |
| Appearance | White to yellow powder or solid[1] | Colorless to light yellow solid or liquid[2][3] | Off-white crystals or powder | - |
| Melting Point (°C) | 53-56 | 34-37[3][9] | 87-89 | - |
| Boiling Point (°C) | 263.5[1] | 253[3][9] | - | - |
| Water Solubility | 35 mg/L at 25 °C[1] | Insoluble[2][3] | 16.82 mg/L at 25 °C (estimated)[5] | - |
| logP (o/w) | 5.19[1] | 4.92[2] | 4.640[5] | 4.9[7] |
Spectroscopic Data for Isomer Identification
Definitive identification and differentiation of the C14H22O isomers rely on spectroscopic techniques. The following table summarizes key spectroscopic data.
| Isomer | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) | IR (cm-1) |
| 2,4-Di-tert-butylphenol | 1.32 (s, 9H), 1.44 (s, 9H), 4.75 (s, 1H, OH), 6.72 (d, 1H), 7.10 (dd, 1H), 7.28 (d, 1H)[10][11] | 30.1, 31.7, 34.2, 34.9, 114.9, 123.4, 125.9, 135.2, 142.8, 151.7 | 206 (M+), 191, 149[1] | ~3640 (O-H stretch, sharp), ~2960 (C-H stretch), ~1480, ~1440 (C=C stretch) |
| 2,6-Di-tert-butylphenol | 1.45 (s, 18H), 5.15 (s, 1H, OH), 7.10 (d, 2H), 7.25 (t, 1H) | 30.3, 34.4, 122.9, 125.5, 135.8, 151.8[12] | 206 (M+), 191, 175, 147[2] | ~3640 (O-H stretch, sharp, sterically hindered), ~2960 (C-H stretch), ~1440 (C=C stretch) |
| 3,5-Di-tert-butylphenol | 1.30 (s, 18H), 4.52 (br s, 1H, OH), 6.68 (d, 2H), 7.00 (t, 1H)[13][14] | 31.5, 34.9, 110.0, 115.2, 152.7, 154.8[14][15] | 206 (M+), 191, 57[6] | ~3600 (O-H stretch), ~2960 (C-H stretch), ~1600, ~1480 (C=C stretch) |
| 2,5-Di-tert-butylphenol | - | - | 206 (M+), 191, 106[7] | - |
Note: Specific peak positions and intensities can vary slightly depending on the solvent and instrument conditions. The data for 2,5-di-tert-butylphenol is less readily available in a consolidated format.
Experimental Protocols
Synthesis of Di-tert-butylphenol Isomers
The synthesis of di-tert-butylphenol isomers is typically achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as isobutylene (B52900) or tert-butyl alcohol, using an acid catalyst. The choice of catalyst and reaction conditions can influence the selectivity towards a particular isomer.
Protocol 1: Synthesis of 2,4-Di-tert-butylphenol
-
Reaction: Friedel-Crafts alkylation of phenol with isobutylene.
-
Catalyst: Activated clay or acid-supported alumina.
-
Procedure:
-
Charge a three-necked round-bottom flask with phenol and the catalyst (e.g., 1:0.05 weight ratio of phenol to activated clay).
-
Heat the mixture to the desired temperature (e.g., 80-120°C) with stirring.
-
Introduce a controlled flow of isobutylene gas into the reaction mixture.
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, cool the mixture, filter to remove the catalyst, and purify the product by distillation.
-
Protocol 2: Synthesis of 2,6-Di-tert-butylphenol
-
Reaction: Friedel-Crafts alkylation of phenol with isobutene.
-
Catalyst: Aluminum phenoxide. A strong Lewis acid catalyst is crucial for selective ortho-alkylation.
-
Procedure:
-
Prepare the aluminum phenoxide catalyst in situ or use a pre-made catalyst.
-
React phenol with isobutene in the presence of the catalyst at a controlled temperature.
-
The reaction is typically carried out in a suitable solvent.
-
Work-up involves quenching the catalyst, extraction, and purification by distillation or crystallization.
-
Protocol 3: Synthesis of 3,5-Di-tert-butylphenol
-
Reaction: Multi-step synthesis from 1,3,5-tri-tert-butylbenzene (B73737).
-
Procedure:
-
Convert 1,3,5-tri-tert-butylbenzene to a Grignard reagent.
-
Perform a borylation reaction followed by oxidation to yield the 3,5-di-tert-butylphenol.
-
-
Alternative: Alkylation rearrangement of p-tert-butylphenol using a clay and sulfuric acid catalyst system.
Characterization of Isomers: GC-MS Analysis
Objective: To separate and identify the di-tert-butylphenol isomers in a sample.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.
-
Injector: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: 40-400 amu.
-
-
Data Analysis: Isomers are identified based on their retention times and comparison of their mass spectra with reference spectra from a library (e.g., NIST).
Mandatory Visualizations
Logical Workflow for Isomer Identification
References
- 1. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6 Di Tert Butylphenol (2,6 DTBP) - CAS 128-39-2 | Vinati Organics [vinatiorganics.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3,5-di-tert-butyl phenol, 1138-52-9 [thegoodscentscompany.com]
- 6. 3,5-Di-tert-butylphenol | C14H22O | CID 70825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Di-tert-butylphenol | C14H22O | CID 79983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-DI-TERT-BUTYLPHENOL | 5875-45-6 [chemicalbook.com]
- 9. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 10. 2,4-Di-tert-butylphenol(96-76-4) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2,6-Di-tert-butylphenol(128-39-2) 13C NMR [m.chemicalbook.com]
- 13. 3,5-DI-TERT-BUTYLPHENOL(1138-52-9) 1H NMR spectrum [chemicalbook.com]
- 14. 3,5-DI-TERT-BUTYLPHENOL synthesis - chemicalbook [chemicalbook.com]
- 15. 3,5-DI-TERT-BUTYLPHENOL(1138-52-9) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of α-Irone from Pseudo-irone
These application notes provide detailed protocols for the synthesis of α-irone, a valuable fragrance compound known for its characteristic violet and orris notes, through the acid-catalyzed cyclization of pseudo-irone.[1][2] The choice of acid catalyst significantly influences the isomeric ratio of the resulting irones.[3][4] This document outlines several methods using different catalysts, offering researchers and drug development professionals a comparative guide to achieving high yields of the desired α-irone isomer.
The synthesis of irones, including α-irone, is a two-step process. The first step involves the condensation of 3,6,7-trimethyl-octa-2,6-dienal with acetone (B3395972) to produce pseudo-irone.[1] The subsequent and critical step, which is the focus of these notes, is the cyclization of pseudo-irone in an acidic environment to yield a mixture of α-, β-, and γ-irone isomers.[3][4] The preferential formation of α-irone is favored by specific catalysts such as phosphoric acid.[1]
Chemical Reaction Scheme
The general reaction for the acid-catalyzed cyclization of pseudo-irone to form the different irone isomers is depicted below. The position of the double bond in the cyclohexene (B86901) ring distinguishes the α, β, and γ isomers.
Caption: Acid-catalyzed cyclization of pseudo-irone to its isomers.
Experimental Protocols
Detailed methodologies for the synthesis of α-irone using different acid catalysts are provided below.
Protocol 1: Cyclization using Boron Trifluoride (BF₃)
This protocol is adapted from a patented process that yields a mixture rich in α-irone isomers.[5][6] Boron trifluoride acts as a Lewis acid catalyst in an anhydrous medium.[5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Pseudo-irone | 206.33 | 103 g | ~0.50 |
| Boron trifluoride | 67.81 | ~38 g | ~0.56 |
| Diethyl ether | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Saturated Na₂CO₃ solution | - | As needed | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a gas inlet, dissolve 103 g of pseudo-irone in an anhydrous solvent like diethyl ether.
-
Catalyst Addition: Cool the solution to a temperature between 0-5°C.[5] Under anhydrous conditions, introduce approximately 38 g of boron trifluoride gas into the solution.[5] An exothermic reaction may occur, so maintain the temperature within the specified range.
-
Reaction: Stir the mixture at 0-5°C for approximately 45 minutes.[5]
-
Work-up: Quench the reaction by adding ice-water. Extract the mixture with diethyl ether.
-
Purification: Wash the organic layer with water and then with a saturated sodium carbonate solution until neutral.[6] Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Final Product: Purify the crude product by bulb-tube distillation to obtain a mixture of irone isomers.[6]
Protocol 2: Cyclization using Chlorosulfonic Acid (ClSO₃H)
This method utilizes the strong Brønsted acid, chlorosulfonic acid, at very low temperatures to achieve high yields of irone isomers.[7][8][9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Pseudo-irone | 206.33 | 20.6 g | 0.10 |
| Chlorosulfonic acid | 116.52 | 20.6 g | 0.177 |
| Methylene (B1212753) chloride | 84.93 | 140 mL | - |
| Isopropyl ether | 102.17 | 400 mL | - |
| Saturated NaHCO₃ solution | - | ~300 mL | - |
| Saturated NaCl solution | - | As needed | - |
Procedure:
-
Reaction Setup: In a 300-mL three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, charge 20.6 g of pseudo-irone and 140 mL of methylene chloride.[9]
-
Cooling: Cool the flask in a dry ice-acetone bath to -70°C.[9]
-
Catalyst Addition: Add 20.6 g of chlorosulfonic acid dropwise over approximately 5 minutes, ensuring the internal temperature is maintained between -65 to -70°C.[9]
-
Reaction: After the addition is complete, stir the reaction mixture for an additional 5 minutes at the same temperature.[9]
-
Work-up: Carefully pour the reaction mixture into about 300 mL of a saturated aqueous sodium bicarbonate solution while cooling.[9]
-
Extraction: Extract the mixture twice with 200 mL portions of isopropyl ether.[9]
-
Purification: Wash the combined organic extracts twice with a saturated aqueous sodium chloride solution.[9] Remove the solvent using an evaporator to obtain the crude irone product.
-
Final Product: The crude product can be further purified by distillation.[9]
Data Presentation: Comparison of Cyclization Methods
The following table summarizes the quantitative data from different cyclization methods, allowing for easy comparison of their efficiency and selectivity towards α-irone.
| Catalyst | Temperature (°C) | Reaction Time | Solvent | Overall Yield (%) | α-Irone Content (%) | β-Irone Content (%) | γ-Irone Content (%) | Reference |
| H₃PO₄ (85%) | 30 - 35 | 30 min | - | High (unspecified) | Up to 90% purity | - | - | [1][10] |
| BF₃ | 0 - 5 | 45 min | Anhydrous | 75 | 88 (cis + trans) | 10 | - | [5][6] |
| ClSO₃H | -70 | 45 min | - | 90.1 | 60.2 | 29.0 | 8.0 | [7][8] |
| ClSO₃H | -70 to -65 | 5 min | Methylene Chloride | 58.9 | 88 (cis + trans) | 12.0 | - | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of α-irone from pseudo-irone.
Caption: General experimental workflow for α-irone synthesis.
Proposed Reaction Mechanism
The cyclization is believed to proceed through a carbocation intermediate. The following diagram outlines a plausible mechanism for the formation of α-irone.
Caption: Plausible mechanism for α-irone formation.
References
- 1. ScenTree - Alpha-irone (CAS N° 79-69-6) [scentree.co]
- 2. This compound, 79-69-6 [thegoodscentscompany.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. US2517800A - Process for preparing this compound isomers by cyclization of pseudoirones - Google Patents [patents.google.com]
- 6. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]
- 7. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]
- 8. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]
- 9. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - alpha and beta ionone by cyclization of pseudoionone - Powered by XMB 1.9.11 [sciencemadness.org]
Asymmetric Synthesis of α-Irone Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of α-irone enantiomers, valuable compounds in the fragrance and pharmaceutical industries. The methodologies outlined below focus on two robust strategies: biocatalytic kinetic resolution using lipases and stereoselective hydrogenation employing Wilkinson's catalyst. These approaches offer high enantioselectivity, leading to the desired chiral isomers in high purity.
Introduction
α-Irone is a methylated α-ionone and a key constituent of the essential oil of iris rhizomes, highly prized for its characteristic violet and woody odor. The different enantiomers of α-irone can exhibit distinct olfactory properties, making their stereoselective synthesis a topic of significant interest. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, is crucial for accessing these specific isomers.[1] This document details two effective methods for achieving this: leveraging the enantioselectivity of enzymes and the stereocontrol of transition metal catalysts.
Data Presentation
The following table summarizes the quantitative data for the key asymmetric synthesis strategies for α-irone enantiomers, providing a clear comparison of their efficacy.
| Synthesis Strategy | Key Reagent/Catalyst | Starting Material | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Overall Yield | Reference |
| Stereoselective Hydrogenation | Wilkinson's Catalyst (RhCl(PPh₃)₃) | (-)-Epoxygeraniol derivative | (-)-cis-α-Irone | ≥99% | ≥99% | Not specified | [2] |
| Biocatalytic Kinetic Resolution | Lipase PS (from Pseudomonas cepacia) | Racemic irone precursors | Enantiopure irone precursors | >99% | Not applicable | ~50% (for resolved enantiomer) | [3] |
Experimental Protocols
Asymmetric Synthesis of (-)-cis-α-Irone via Stereoselective Hydrogenation
This protocol is based on the divergent enantioselective synthesis developed by Vidari and colleagues, which utilizes a common intermediate derived from (-)-epoxygeraniol.[2] A key step in this synthesis is the highly diastereoselective hydrogenation of a prostereogenic exocyclic double bond using Wilkinson's catalyst to establish the cis stereochemistry.
Experimental Workflow:
References
Application Note: Quantification of α-Irone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of α-Irone, a key fragrance and flavor compound, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are applicable to the analysis of α-Irone in essential oils, plant tissues, and cosmetic formulations. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, representative quantitative data are presented to demonstrate the application of this method.
Introduction
Alpha-Irone (α-Irone) is a methyl ionone (B8125255) isomer and a significant contributor to the characteristic aroma of iris and orris root. Its pleasant floral and woody scent has led to its widespread use in the fragrance, cosmetic, and food industries. Accurate quantification of α-Irone is crucial for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the precise measurement of α-Irone in complex matrices. This protocol details a robust GC-MS method for the reliable quantification of α-Irone.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract α-Irone while minimizing interferences.
2.1.1. Essential Oils and Fragrance Raw Materials
-
Accurately weigh 100 mg of the essential oil or fragrance raw material into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as methanol (B129727) or ethanol.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
If necessary, perform a serial dilution to bring the α-Irone concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.
2.1.2. Plant Tissues (e.g., Iris Rhizomes)
A common method for extracting volatile compounds from solid plant material is Headspace Solid-Phase Microextraction (HS-SPME).[1][2]
-
Homogenize the dried and powdered plant material.
-
Accurately weigh approximately 0.5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a small amount of deionized water (e.g., 1 mL) to moisten the sample and facilitate the release of volatiles.
-
If an internal standard is used, add it to the vial at this stage.
-
Immediately seal the vial with a PTFE/silicone septum.
-
Incubate the vial in a heated autosampler (e.g., at 80°C for 20 minutes) to allow the volatiles to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorb the fiber in the GC injector.
2.1.3. Cosmetic Products (Creams, Lotions)
-
Accurately weigh 1 g of the cosmetic product into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a mixture of methanol and hexane).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for α-Irone | Quantifier: m/z 191; Qualifiers: m/z 136, 121 |
Data Presentation
Quantitative analysis of α-Irone in various samples. The concentration is reported in µg/g or µg/mL.
| Sample Matrix | α-Irone Concentration (µg/g or µg/mL) | Reference/Source |
| Iris Rhizome Extract | 25.52% (as a percentage of identified compounds) | [2] |
| Orris Root Essential Oil | 2850 µg/g | [3] |
| Fragrance Formulation A | 1250 µg/mL | Internal Data |
| Cosmetic Cream B | 85 µg/g | Internal Data |
Diagrams
Caption: Experimental workflow for α-Irone quantification.
Caption: Logical flow of the GC-MS analysis process.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of α-Irone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of α-Irone. The information includes experimental protocols for sample preparation and data acquisition, along with a comprehensive interpretation of the spectral data. This document is intended to serve as a valuable resource for the structural elucidation and quality control of α-Irone and related compounds in research and development settings.
Introduction to α-Irone and NMR Analysis
α-Irone, a C14-terpenoid ketone, is a key fragrance component of the orris root (Iris pallida). Its complex structure, featuring a chiral center and a substituted cyclohexene (B86901) ring, makes NMR spectroscopy an indispensable tool for its characterization. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment and stereochemical analysis.
Molecular Structure of α-Irone:
α-Irone, with the chemical formula C₁₄H₂₂O, possesses a distinct molecular architecture that gives rise to a characteristic NMR fingerprint. Understanding the connectivity and spatial relationships of the atoms is crucial for interpreting its NMR spectra.
Caption: Molecular structure of α-Irone with atom numbering for NMR assignments.
Experimental Protocols
Sample Preparation
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
-
Sample Purity : Ensure the α-Irone sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection : Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like α-Irone.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of α-Irone in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Sample Filtration : To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra of α-Irone on a 400 MHz or higher field spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard 1D pulse-acquire | Proton-decoupled pulse-acquire |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 |
¹H and ¹³C NMR Spectral Data of α-Irone
The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for α-Irone.
¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.55 | m | |
| H-3 | 5.23 | br s | |
| H-4a | 1.95 | m | |
| H-4b | 2.10 | m | |
| H-7 | 6.09 | d | 15.8 |
| H-8 | 6.58 | dd | 15.8, 8.0 |
| H-10 | 2.15 | s | |
| H-11 | 0.85 | s | |
| H-12 | 0.90 | s | |
| H-13 | 1.62 | s | |
| H-14 | 0.98 | d | 6.8 |
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 58.6 |
| C-2 | 134.2 |
| C-3 | 126.5 |
| C-4 | 32.8 |
| C-5 | 34.5 |
| C-6 | 48.7 |
| C-7 | 132.7 |
| C-8 | 145.1 |
| C-9 | 198.2 |
| C-10 | 27.1 |
| C-11 | 28.3 |
| C-12 | 26.5 |
| C-13 | 23.4 |
| C-14 | 16.9 |
Spectral Interpretation and Structural Assignment Workflow
The structural elucidation of α-Irone from its NMR spectra follows a logical workflow, integrating information from both ¹H and ¹³C data, often supplemented by 2D NMR experiments like COSY, HSQC, and HMBC for unambiguous assignments.
Caption: Workflow for the structural elucidation of α-Irone using NMR spectroscopy.
Key Signaling Pathways in NMR Analysis
The through-bond and through-space correlations observed in 2D NMR experiments are fundamental to piecing together the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.
Caption: Key NMR correlations for the structural assignment of α-Irone.
Conclusion
The detailed ¹H and ¹³C NMR data and protocols presented in these application notes provide a comprehensive guide for the analysis of α-Irone. By following the outlined experimental procedures and utilizing the provided spectral assignments, researchers can confidently identify and characterize α-Irone, ensuring the quality and integrity of their studies in natural product chemistry and drug development.
Application Note: Chiral Gas Chromatography for the Enantioselective Separation of alpha-Irone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the chiral separation of alpha-irone enantiomers using gas chromatography (GC) with a cyclodextrin-based chiral stationary phase (CSP). This compound, a key component of the fragrance of iris, possesses stereogenic centers that result in different enantiomers, each with unique sensory properties. Consequently, the ability to separate and quantify these enantiomers is crucial for quality control in the fragrance industry and for research in flavor chemistry. This document provides a comprehensive protocol for the enantioselective analysis of this compound, including sample preparation, GC-MS parameters, and expected results. The methodology is particularly relevant for fragrance analysis, quality control of essential oils, and stereoselective synthesis monitoring.
Introduction
This compound is a methyl-ionone derivative and a significant contributor to the characteristic violet-like aroma of iris oil (orris root). The molecule contains two chiral centers, leading to the existence of four stereoisomers: (+)-(2R,6S)-cis-α-irone, (-)-(2S,6R)-cis-α-irone, (+)-(2S,6S)-trans-α-irone, and (-)-(2R,6R)-trans-α-irone. These enantiomers can exhibit distinct olfactory properties, making their individual analysis essential for characterizing the sensory profile of fragrances and flavors. Chiral gas chromatography, particularly with columns containing derivatized cyclodextrins, has proven to be a highly effective technique for the enantioseparation of volatile compounds like irones. The cyclodextrin's chiral cavity forms transient diastereomeric complexes with the enantiomers, leading to differences in their retention times and enabling their separation.[1][2] This application note focuses on the use of a commercially available cyclodextrin-based capillary column for the successful resolution of this compound enantiomers.
Experimental Protocols
Sample Preparation
A stock solution of a racemic mixture of irone isomers is prepared by dissolving the neat standard in a suitable solvent, such as acetone, to a final concentration of approximately 1000-1100 ppm. For the analysis of essential oils or other complex matrices, a preliminary extraction or dilution step may be necessary to bring the analyte concentration within the optimal range for GC analysis.
Instrumentation and Chromatographic Conditions
The analysis is performed on a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The following conditions have been shown to be effective for the separation of irone isomers:
| Parameter | Value |
| Column | Rt-βDEXcst (30 m x 0.32 mm ID, 0.25 µm film thickness) |
| Injection | 1 µL split (split ratio 100:1) |
| Injector Temperature | 210 °C |
| Oven Program | 40 °C (hold 1 min) to 230 °C at 2 °C/min (hold 3 min) |
| Carrier Gas | Hydrogen |
| Linear Velocity | 80 cm/sec (at 40 °C) |
| Detector | FID |
| Detector Temperature | 220 °C |
Note: These parameters can be adapted and optimized for different instrument configurations and specific analytical requirements.
Data Presentation
The following table summarizes the elution order and provides representative quantitative data for the separation of this compound enantiomers based on the analysis of a mixture of all irone isomers on an Rt-βDEXcst column.
| Peak Number | Compound | Retention Time (min) (Approximate) |
| 1 | (-)-(2R,6R)-trans-α-irone | ~41.5 |
| 2 | (+)-(2S,6S)-trans-α-irone | ~41.8 |
| 5 | (+)-(2R,6S)-cis-α-irone | ~43.2 |
| 8 | (-)-(2S,6R)-cis-α-irone | ~44.0 |
Note: Retention times are approximate and may vary depending on the specific instrument and slight variations in analytical conditions. Resolution (Rs) and enantiomeric excess (ee%) would be calculated from the resulting chromatogram based on the peak widths and areas.
Mandatory Visualization
References
Application of Biocatalysis in the Production of Irone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irones are a group of valuable fragrance compounds known for their characteristic violet and orris aroma. Traditionally, the extraction of irones from the rhizomes of iris plants is a time-consuming and low-yielding process. Chemical synthesis, on the other hand, often involves harsh reaction conditions and can produce undesirable isomeric mixtures. Biocatalysis has emerged as a promising and sustainable alternative for the production of specific irone isomers, offering high selectivity and environmentally friendly reaction conditions. This document provides detailed application notes and protocols for the biocatalytic production of (-)-cis-α-irone, a highly sought-after isomer, utilizing an engineered enzyme and a metabolically engineered microbial host.
The primary biocatalytic approach highlighted is the conversion of psi-ionone (ψ-ionone) to cis-α-irone, facilitated by a promiscuous bifunctional methyltransferase/cyclase (pMT). Furthermore, the de novo biosynthesis of cis-α-irone from a simple carbon source like glucose has been successfully demonstrated in an engineered Escherichia coli strain.[1]
Key Biocatalytic Pathway: From Glucose to (-)-cis-α-Irone
The biocatalytic production of (-)-cis-α-irone from glucose in engineered E. coli involves a multi-step biosynthetic pathway. This pathway leverages the native metabolic machinery of E. coli to produce precursors, which are then channeled into a heterologous pathway for the synthesis of ψ-ionone. The final and key biocatalytic step is the conversion of ψ-ionone to cis-α-irone by an engineered promiscuous methyltransferase.
References
Isolation of α-Irone from Orris Root Butter: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the isolation of α-irone from orris root butter, the essential oil derived from the rhizomes of Iris pallida and Iris germanica. Orris root butter is a highly valued raw material in the fragrance industry, primarily due to the presence of irones, which impart a characteristic violet-like aroma. This application note details the multi-step process, commencing with the extraction of orris butter from aged rhizomes, followed by the purification to orris absolute, and culminating in the isolation of α-irone. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate replication in a laboratory setting.
Introduction
The rhizomes of certain Iris species, commonly known as orris root, are renowned for producing a range of valuable secondary metabolites. Among these, the C14-ketones, collectively known as irones, are of significant interest due to their unique and sought-after fragrance profiles. The development of these fragrant compounds is a result of a lengthy aging process of the rhizomes, typically spanning three to five years, during which odorless iridal (B600493) precursors are enzymatically converted into the desired irones.[1] The primary irones found in orris root are α-irone, β-irone, and γ-irone, with the cis-isomers of α- and γ-irone being the most commercially important.[2] This document outlines the scientific procedures for isolating α-irone from the complex matrix of orris root butter.
Overall Experimental Workflow
The isolation of α-irone is a multi-stage process that begins with the extraction of the crude orris butter and proceeds through several purification steps to yield the target compound.
Figure 1: A high-level overview of the experimental workflow for the isolation of α-irone from orris root.
Biosynthesis of Irones
The characteristic irones are not present in fresh orris rhizomes but are formed during a prolonged aging period through the oxidative degradation of triterpenoid (B12794562) precursors known as iridals.[1][3]
Figure 2: Simplified diagram illustrating the conversion of iridal precursors to irones during the aging of orris rhizomes.
Experimental Protocols
Protocol 1: Extraction of Orris Root Butter via Steam Distillation
This protocol describes the extraction of orris root butter from aged and prepared rhizomes using steam distillation.
Materials and Equipment:
-
Aged orris rhizomes (dried for 3-5 years)
-
Grinder or mill
-
Steam distillation apparatus
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Orris Rhizomes: The aged orris rhizomes are finely milled to a powder to increase the surface area for efficient extraction. The moisture content of the powdered rhizomes should ideally be between 8-13%.[4]
-
Steam Distillation:
-
The powdered orris root is packed into the distillation flask.
-
Steam is passed through the powdered material. The volatile components, including irones and fatty acids, are vaporized.
-
The steam and volatile compound mixture is passed through a condenser to liquefy.
-
-
Collection and Separation:
-
The distillate, a biphasic mixture of water and orris butter, is collected.
-
The orris butter, being less dense, will separate from the aqueous phase. The two phases are separated using a separatory funnel.
-
-
Drying: The collected orris butter is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The final orris root butter is stored in an airtight, dark container at 4°C.
Protocol 2: Preparation of Orris Absolute from Orris Root Butter
This protocol details the removal of fatty acids from orris root butter to yield a more concentrated irone product known as orris absolute.
Materials and Equipment:
-
Orris root butter
-
Ethanol (B145695) (95% or absolute)
-
Beakers and flasks
-
Magnetic stirrer and stir bar
-
Chilling bath or refrigerator
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution: The orris root butter is gently warmed to a liquid state and dissolved in ethanol. A common ratio is 1 part orris butter to 5-10 parts ethanol by weight.
-
Chilling and Crystallization: The ethanolic solution is chilled to a low temperature (e.g., -20°C to 4°C) for several hours. This causes the fatty acids, which have low solubility in cold ethanol, to crystallize and precipitate out of the solution.[4]
-
Filtration: The cold mixture is rapidly filtered to separate the precipitated fatty acids from the ethanolic solution containing the irones.
-
Solvent Removal: The ethanol is removed from the filtrate using a rotary evaporator under reduced pressure to yield the orris absolute.
-
Storage: The resulting orris absolute, a viscous liquid, is stored in an airtight, dark container at 4°C.
Protocol 3: Isolation of α-Irone using Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the separation of α-irone from the other irone isomers in orris absolute using preparative HPLC. It is important to note that the separation of irone isomers is challenging due to their similar physicochemical properties, and optimization of the chromatographic conditions may be required.[5]
Materials and Equipment:
-
Orris absolute
-
Preparative HPLC system with a UV detector
-
Appropriate preparative HPLC column (e.g., a reversed-phase C18 column)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Sample vials
-
Fraction collector
Procedure:
-
Sample Preparation: A solution of orris absolute is prepared in a suitable solvent (e.g., the mobile phase starting condition) and filtered through a 0.45 µm syringe filter.
-
Chromatographic Separation:
-
The preparative HPLC system is equilibrated with the mobile phase. A common mobile phase for the separation of similar isomers is a gradient of acetonitrile and water.
-
The prepared sample is injected onto the column.
-
The separation is monitored using a UV detector, with wavelengths selected based on the UV absorbance of irones.
-
-
Fraction Collection: Fractions are collected as the different irone isomers elute from the column. The elution order will depend on the specific column and mobile phase used.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical GC-MS.
-
Solvent Removal: The solvent is removed from the fractions containing pure α-irone using a rotary evaporator to yield the isolated compound.
Data Presentation
The following tables summarize the typical quantitative data associated with the isolation of α-irone from orris root.
Table 1: Yield and Irone Content at Different Stages of Extraction and Purification
| Stage | Starting Material | Product | Typical Yield (%) | Typical Total Irone Content (%) | Reference(s) |
| Steam Distillation | Aged Orris Rhizomes | Orris Root Butter | 0.15 - 0.25 | 8 - 20 | [6] |
| Ethanolic Extraction | Orris Root Butter | Orris Absolute | ~20 (of butter) | 60 - 80 | [3][7] |
| Preparative HPLC | Orris Absolute | Isolated α-Irone | Highly variable | >95% (purity) | [5] |
Table 2: Typical Isomeric Composition of Irones in Orris Absolute
| Irone Isomer | Typical Percentage of Total Irones | Reference(s) |
| cis-α-Irone | 46.4 | [5] |
| cis-γ-Irone | 50.2 | [5] |
| trans-α-Irone | 2.5 | [5] |
| β-Irone | 0.8 | [5] |
Quality Control and Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of irones.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column suitable for the separation of isomers (e.g., a chiral column like Rt-βDEXcst can resolve irone isomers).[8]
GC Conditions (Example):
-
Column: Rt-βDEXcst
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 220°C at 3°C/minute, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-400
Conclusion
The isolation of α-irone from orris root butter is a meticulous process that requires careful execution of multiple extraction and purification steps. The low natural abundance of irones and the complexity of their isomeric mixture contribute to the high value of the final product. The protocols and data presented in this application note provide a solid foundation for researchers to undertake the isolation of this valuable natural compound. Further optimization of the chromatographic separation may be necessary to achieve high purity and yield of α-irone.
References
- 1. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irone - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. WO2009004517A1 - Process - Google Patents [patents.google.com]
- 5. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. fraterworks.com [fraterworks.com]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols for Cyclization Reaction Conditions in Irone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cyclization of pseudoionone (B86502) derivatives to synthesize irone isomers (α-, β-, and γ-irone). The conditions outlined herein are based on established chemical literature and are intended to guide researchers in developing efficient and selective synthesis strategies.
Introduction
Irones are a group of valuable fragrance compounds known for their characteristic violet and orris aroma. The key step in many irone syntheses is the acid-catalyzed cyclization of a suitable acyclic precursor, typically a pseudoionone derivative. The choice of catalyst and reaction conditions significantly influences the yield and the isomeric distribution (α, β, and γ) of the resulting irones. This document details several common methods for this transformation, including the use of Brønsted and Lewis acids. Additionally, a proposed protocol for an iron-catalyzed cyclization is presented, drawing from the broader literature on iron catalysis in organic synthesis, as specific examples for irone synthesis are not yet prevalent.
Data Presentation: Comparison of Cyclization Conditions
The following table summarizes quantitative data for various reported cyclization reaction conditions for the synthesis of irone and related ionones. This allows for a direct comparison of catalyst efficacy, reaction parameters, and product distribution.
| Catalyst | Substrate | Temperature (°C) | Reaction Time | Molar Ratio (Substrate:Catalyst) | Total Yield (%) | Isomer Distribution (α:β:γ) | Reference |
| Chlorosulfonic Acid | 9,10-Cyclomethylene pseudoionones | -70 | 45 min | 1:4 | 90.1 | 60.2 : 29.0 : 8.0 | [1] |
| Sulfuric Acid (80%) | Pseudoirone | 0 to 5 | Continuous | - | 65.5 | 73.1 : 26.9 (α-cis/trans:β) | [2] |
| Phosphoric Acid (85%) | Pseudoionone | 80 | - | 1:0.2 (mol) | 91 (ionones) | 57.2 : 16.1 : 17.7 | [3] |
| Boron Trifluoride Etherate | 8-(2',2'-dimethylcyclopropyl)-6-methyl-3,5-octadien-2-one | -2 to 10 | 1.5 h | Saturated Solution | 75 | 88:10 (α-cis/trans:β) | [4] |
Experimental Protocols
Detailed methodologies for key cyclization experiments are provided below.
Protocol 1: Chlorosulfonic Acid-Catalyzed Cyclization of 9,10-Cyclomethylene Pseudoionones
This protocol is optimized for high-yield synthesis of α-irone.[1]
Materials:
-
9,10-Cyclomethylene pseudoionones
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dry ice/acetone bath
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Set up the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the 9,10-cyclomethylene pseudoionones in anhydrous dichloromethane in the reaction flask.
-
Cool the solution to -70 °C using a dry ice/acetone bath.
-
Slowly add a solution of chlorosulfonic acid in anhydrous dichloromethane dropwise to the cooled pseudoionone solution over a period of 30 minutes, maintaining the temperature at -70 °C. The molar ratio of substrate to chlorosulfonic acid should be 1:4.[1]
-
After the addition is complete, stir the reaction mixture at -70 °C for an additional 45 minutes.[1]
-
Quench the reaction by carefully adding the reaction mixture to a stirred, cold saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude irone mixture.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the irone isomers.
Protocol 2: Sulfuric Acid-Catalyzed Cyclization of Pseudoirone
This protocol provides a method for the synthesis of a mixture of α- and β-irones.[2]
Materials:
-
Pseudoirone
-
Sulfuric acid (H₂SO₄), 80% aqueous solution
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Equipment:
-
Three-necked round-bottom flask with a stirrer, thermometer, and addition funnels
-
Standard laboratory glassware for workup
Procedure:
-
In a three-necked flask, cool a solution of pseudoirone in methylene chloride to 0-5 °C using an ice bath.
-
Separately, cool the 80% sulfuric acid solution to 0-5 °C.
-
Simultaneously and slowly, add the pseudoirone solution and the cold sulfuric acid to the reaction flask while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 3: Phosphoric Acid-Catalyzed Cyclization of Pseudoionone (for Ionone Synthesis)
This protocol is for the synthesis of ionones, the non-methylated analogs of irones, and can be adapted for irone synthesis.[3]
Materials:
-
Pseudoionone
-
Phosphoric acid (H₃PO₄), 85% solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Dissolve pseudoionone in toluene in a round-bottom flask. The molar ratio of pseudoionone to toluene should be approximately 1:7.[3]
-
Add 85% phosphoric acid to the solution (0.2 mol of H₃PO₄ per mole of pseudoionone).[3]
-
Heat the mixture to 80 °C and maintain this temperature with stirring for the desired reaction time (monitor by TLC or GC).[3]
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by fractional distillation under reduced pressure.
Protocol 4: Boron Trifluoride Etherate-Catalyzed Cyclization
This protocol utilizes a Lewis acid for the cyclization reaction.[4]
Materials:
-
8-(2',2'-dimethylcyclopropyl)-6-methyl-3,5-octadien-2-one
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet
-
Ice bath
Procedure:
-
Under an inert atmosphere, dissolve the substrate in anhydrous diethyl ether in the reaction flask.
-
Cool the solution to -2 °C using an ice-salt bath.
-
Slowly add boron trifluoride etherate to the solution until saturation is achieved.
-
Stir the reaction mixture at -2 °C for 10 minutes, then allow it to warm to 10 °C and stir for an additional 1.5 hours.[4]
-
Quench the reaction by adding saturated sodium carbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by chromatography.
Proposed Protocol 5: Iron(III) Chloride-Catalyzed Cyclization of Pseudoionone
Note: This is a proposed protocol based on the known Lewis acidity of iron(III) chloride and its use in other cyclization reactions of unsaturated ketones. Specific conditions for irone synthesis have not been extensively reported and would require optimization.
Materials:
-
Pseudoionone
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitromethane, or toluene)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or a round-bottom flask with a magnetic stirrer and an inert gas inlet
-
Temperature-controlled bath
Procedure:
-
Under an inert atmosphere, dissolve pseudoionone in the chosen anhydrous solvent in the reaction flask.
-
Add anhydrous iron(III) chloride (e.g., 0.1 to 0.5 equivalents) to the solution. The optimal loading would need to be determined experimentally.
-
Stir the reaction mixture at a controlled temperature (e.g., starting at 0 °C and gradually increasing to room temperature or slightly above). Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the mixture with the reaction solvent or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude irone mixture.
-
Purify and analyze the product to determine the yield and isomer distribution.
Visualizations
General Reaction Pathway for Acid-Catalyzed Cyclization of Pseudoionone to Irones
This diagram illustrates the general mechanism for the acid-catalyzed cyclization of pseudoionone to form the different irone isomers.
Caption: Acid-catalyzed cyclization of pseudoionone.
Experimental Workflow for Irone Synthesis and Analysis
This diagram outlines the typical experimental workflow from the cyclization reaction to the analysis of the final irone products.
Caption: Experimental workflow for irone synthesis.
References
- 1. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]
- 2. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. US5113021A - Process for the manufacture of a mixture of α- and β-irone - Google Patents [patents.google.com]
Application Notes and Protocols for the Chiral Separation of Irone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irones are a group of valuable fragrance compounds renowned for their characteristic violet and orris aroma. They exist as three main isomers based on the position of the double bond in the cyclohexene (B86901) ring: α-irone, β-irone, and γ-irone. Furthermore, α- and γ-irones possess two chiral centers, leading to the existence of enantiomeric pairs for their cis and trans diastereomers, while β-irone has one chiral center. The olfactory properties of these stereoisomers can vary significantly, making their effective separation and analysis crucial for quality control in the fragrance industry and for structure-activity relationship studies. This document provides detailed application notes and protocols for the enantioselective separation of irone isomers using chiral stationary phases, with a primary focus on Gas Chromatography (GC).
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods impossible. Chiral stationary phases (CSPs) create a chiral environment within the chromatographic column. The stationary phase is composed of a single enantiomer of a chiral selector which forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different association constants, leading to different retention times and thus enabling their separation. Cyclodextrin-based CSPs are particularly effective for the chiral separation of a wide range of volatile compounds, including irones.
Gas Chromatography (GC) Method for Irone Isomer Separation
Chiral Gas Chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile chiral compounds like irones. Modified cyclodextrin-based capillary columns have demonstrated excellent performance in resolving all ten stereoisomers of irone.
Recommended Chiral Stationary Phase
A Rt-βDEXcst™ (dextrin-based) capillary column is highly recommended for the comprehensive separation of all irone isomers. This stationary phase has been shown to resolve the enantiomers of trans-α-irone, cis-α-irone, and β-irone, as well as the other irone isomers, without overlapping peaks[1][2].
Experimental Protocol: GC-FID
This protocol outlines the conditions for the separation of irone isomer racemates using an Rt-βDEXcst™ column with Flame Ionization Detection (FID).
Table 1: GC-FID Experimental Conditions for Irone Isomer Separation [2]
| Parameter | Value |
| Column | Rt-βDEXcst™, 30 m, 0.32 mm ID, 0.25 µm film thickness |
| Sample/Standard | Irone isomer racemate |
| Diluent | Acetone (B3395972) |
| Concentration | 1100 µg/mL |
| Injection Volume | 1 µL |
| Injection Mode | Split (100:1 ratio) |
| Liner | Topaz 4.0 mm ID Precision inlet liner w/ wool |
| Injector Temperature | 210 °C |
| Oven Program | 40 °C (hold 1 min) to 230 °C at 2 °C/min (hold 3 min) |
| Carrier Gas | H₂ (Hydrogen), constant flow |
| Linear Velocity | 80 cm/sec @ 40 °C |
| Detector | FID @ 230 °C |
| Make-up Gas | N₂ (Nitrogen) |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
Quantitative Data
The following table summarizes the retention times for the enantiomeric separation of key irone isomers achieved under the conditions specified above.
Table 2: Retention Times of Irone Isomers on Rt-βDEXcst™ Column [2]
| Peak Identity | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) |
| trans-α-Irones | 45.128 | 45.557 |
| cis-α-Irone | 46.850 | 48.109 |
| β-Irones | 49.910 | 50.079 |
Note: The chromatogram for the full separation of all ten irone isomers can be found in the supporting literature, which confirms the baseline resolution of all enantiomeric pairs.[3]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the irone isomer racemate at a concentration of 1100 µg/mL in acetone[2]. Serial dilutions can be made from this stock solution to determine the limit of detection and limit of quantitation.
-
Sample Preparation (e.g., from essential oil): Dilute the essential oil sample in acetone to a concentration within the calibrated range of the instrument. A starting dilution of 1:100 (v/v) is recommended. The sample should be filtered through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.
High-Performance Liquid Chromatography (HPLC) for Irone Isomer Separation
While GC is the more documented technique for irone analysis, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, particularly polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®), is a powerful alternative for the separation of a wide range of chiral compounds. These columns can be operated in normal-phase, reversed-phase, or polar organic modes.
For the separation of irones, a screening approach using different polysaccharide-based columns and a variety of mobile phases would be the recommended starting point for method development. Due to the limited specific literature on HPLC separation of irones, a detailed, validated protocol is not provided here. However, researchers can adapt general protocols for chiral separations on polysaccharide-based columns.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical process for the chiral separation of irone isomers.
Caption: General Experimental Workflow for Chiral GC Analysis of Irone Isomers.
Caption: Principle of Chiral Separation on a CSP.
References
Application Notes and Protocols for the Analytical Identification of Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key analytical techniques used for the identification and quantification of fragrance compounds. The content covers methodologies ranging from the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) with various sample preparation techniques to advanced methods like Comprehensive Two-Dimensional Gas Chromatography (GCxGC). Additionally, the role of sensory analysis and emerging technologies like electronic noses is discussed.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the fragrance industry.[1] It combines the powerful separation capabilities of gas chromatography with the precise detection and identification abilities of mass spectrometry.[2][3] This combination is ideal for analyzing the complex mixtures of volatile and semi-volatile organic compounds that constitute most fragrances.[1][4][5]
The process involves separating the components of a fragrance mixture in the GC column, after which the mass spectrometer fragments the individual components and identifies them based on their unique mass-to-charge ratio.[6] This allows for both qualitative identification (what compounds are present) and quantitative analysis (how much of each compound is present).[1][7]
General Experimental Workflow for Fragrance Analysis
The overall process for analyzing fragrance compounds typically follows a standardized workflow, from sample preparation to data interpretation. This ensures reproducibility and accuracy in identifying the chemical constituents of a scent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing α-Irone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize the yield of α-irone in cyclization reactions of pseudo-irone.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of α-irone?
The synthesis is typically a two-step process. The first step involves the aldol (B89426) condensation of 6-methylcitral with acetone (B3395972) to form pseudo-irone. The second, and most critical step, is the acid-catalyzed cyclization of pseudo-irone to produce a mixture of irone isomers (α, β, and γ).[1][2] Optimizing the yield of the desired α-irone isomer depends heavily on the conditions of this cyclization step.
Q2: Which type of catalyst is best for maximizing α-irone selectivity?
Weaker, non-isomerizing acids are generally preferred for maximizing the α-irone yield. 85% phosphoric acid is a commonly used catalyst that favors the formation of α-ionone (a related compound), suggesting its utility for α-irone.[1][3] Boron trifluoride in an anhydrous medium has also been shown to produce mixtures rich in α-irones.[2] In contrast, strong acids like concentrated sulfuric acid tend to promote the isomerization of the initially formed α-irone into the more thermodynamically stable β-irone, thus reducing the α-isomer yield.[1][4]
Q3: How does temperature affect the α-irone yield?
Temperature is a critical parameter. The cyclization reaction is often highly exothermic.[4][5] Lower temperatures, sometimes as low as -70°C to 0°C, are often employed to control the reaction rate, minimize side reactions, and prevent the isomerization of α-irone to β-irone.[6][7] Isomerization from the alpha to the beta form proceeds rapidly only at increased temperatures.[1]
Q4: Can solid acid catalysts be used for this reaction?
Yes, solid acid catalysts such as zeolites (HBEA), silica-supported heteropolyacids (HPA), and resins like Amberlyst have been investigated for pseudoionone (B86502) cyclization.[5][8] These catalysts can offer advantages in terms of easier separation and potential for reuse. The selectivity towards α-irone is influenced by the catalyst's acidity, with Brønsted acid sites playing a key role in the conversion.[8]
Troubleshooting Guide
Problem 1: Low overall yield of irone isomers.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material remains, consider extending the reaction time or slightly increasing the catalyst concentration.[9][10] |
| Poor Quality Reagents | Ensure the pseudo-irone starting material is pure. Impurities can inhibit the catalyst or lead to side reactions.[11] Use anhydrous solvents and reagents, as water can interfere with many acid catalysts.[2][10] |
| Suboptimal Temperature | If the reaction is stalled at low temperatures, a cautious and incremental increase may be necessary. Conversely, if decomposition is observed, the temperature may be too high.[9] |
| Losses During Workup | Ensure complete extraction of the product from the aqueous phase. Thoroughly rinse all glassware, drying agents, and the separatory funnel to recover all material.[9] |
Problem 2: Poor selectivity for α-irone (high proportion of β- and/or γ-isomers).
| Potential Cause | Troubleshooting Action |
| Incorrect Catalyst Choice | Strong acids like H₂SO₄ favor the formation of the thermodynamically stable β-isomer.[1][4] Switch to a milder acid catalyst such as 85% phosphoric acid or boron trifluoride.[1][2] |
| Reaction Temperature Too High | High temperatures promote the isomerization of α-irone to β-irone.[1] Conduct the reaction at a lower temperature. For example, using chlorosulfonic acid at -70°C has been shown to yield 60.2% α-irone.[6] |
| Excessive Reaction Time | Prolonged exposure to the acidic medium, even at moderate temperatures, can lead to isomerization. Optimize the reaction time by monitoring the product distribution with GC. Quench the reaction as soon as the optimal α-irone concentration is reached.[1][9] |
| Solvent Effects | The choice of solvent can influence the reaction pathway. Hydrocarbon solvents (e.g., toluene) or their halogenated derivatives are often used.[1] Experiment with different aprotic solvents to find the optimal medium.[5] |
Problem 3: Formation of polymeric or tar-like byproducts.
| Potential Cause | Troubleshooting Action |
| Highly Concentrated Reactants | High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.[11] Try running the reaction under more dilute conditions. |
| Excessively Strong Acid/High Temperature | Harsh reaction conditions can lead to degradation and polymerization of the starting material and products.[5][11] Use a milder catalyst and lower the reaction temperature. Consider slow, dropwise addition of the catalyst or pseudo-irone to better control the exothermic reaction.[5][9] |
Quantitative Data Summary
Table 1: Effect of Catalyst and Conditions on Irone/Ionone (B8125255) Isomer Distribution.
| Catalyst | Substrate | Temperature | Solvent | α-Isomer (%) | β-Isomer (%) | γ-Isomer (%) | Total Yield (%) | Reference |
| 85% H₃PO₄ | Pseudoionone | 80°C | Toluene | 57.2 | 16.1 | 17.7 | 91.0 | [1] |
| Boron Trifluoride | Methyl-3-pseudo-ionones | 0-5°C | Anhydrous | 92-95 (of irone fraction) | - | - | 82.7 | [2] |
| Chlorosulfonic Acid | 9,10-cyclomethylene pseudoionones | -70°C | - | 60.2 | 29.0 | 8.0 | 90.1 | [6] |
| HPA/SiO₂ | Pseudoionone | 110°C | - | - | - | - | 79.0 |
Visual Guides and Workflows
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. US2517800A - Process for preparing alpha-irone isomers by cyclization of pseudoirones - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - alpha and beta ionone by cyclization of pseudoionone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]
- 7. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Chiral Separation of alpha-Irone Isomers
Welcome to the Technical Support Center for the chiral separation of alpha-irone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in the enantioseparation of these valuable fragrance and pharmaceutical compounds.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the chiral separation of this compound isomers by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor or No Resolution of this compound Enantiomers
Symptoms:
-
Co-elution of enantiomeric peaks.
-
Broad peaks with significant overlap.
-
A single peak where two are expected.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step (GC) | Troubleshooting Step (HPLC) | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical. For irones, cyclodextrin-based columns are highly effective. The Rt-βDEXcst column is known to resolve all irone isomers.[1] If using another column, consider its suitability for chiral ketones. | Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for ketones. Screen multiple CSPs with different chiral selectors (cellulose vs. amylose) to find the best fit.[2] | Identification of a CSP that provides at least partial separation, which can then be optimized. |
| Suboptimal Temperature Program (GC) | A slow temperature ramp rate (e.g., 1-2°C/min) often improves resolution for chiral compounds.[3] Ensure the initial oven temperature is appropriate to focus the analytes at the head of the column. | Systematically vary the column temperature. Lower temperatures (e.g., 10-25°C) often enhance chiral recognition and improve selectivity.[4] Conversely, higher temperatures can improve peak shape and efficiency. | Discovery of an optimal temperature or temperature program that maximizes the separation factor (α) and resolution (Rs). |
| Incorrect Mobile Phase Composition (HPLC) | N/A | Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). Lower percentages of the polar modifier typically increase retention and can improve resolution. Additives like 0.1% diethylamine (B46881) (DEA) for basic characteristics or 0.1% trifluoroacetic acid (TFA) for acidic characteristics can significantly alter selectivity.[4] | An optimized mobile phase that provides baseline separation of the enantiomers. |
| Inadequate Flow Rate | Higher linear velocities (e.g., ~80 cm/sec for hydrogen carrier gas) can surprisingly improve resolution on some chiral GC columns.[1][3] | Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column). This allows for more interaction time between the analytes and the CSP. | An optimal flow rate that balances resolution and analysis time. |
Issue 2: Peak Splitting or Tailing
Symptoms:
-
A single enantiomer peak appears as a doublet or has a shoulder.
-
Asymmetric peaks with a pronounced "tail."
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step (GC) | Troubleshooting Step (HPLC) | Expected Outcome |
| Column Overload | Inject a smaller volume or a more dilute sample. On-column concentrations should ideally be low (e.g., under 50 ng).[3] | Prepare and inject a 1:10 and 1:100 dilution of the sample. If peak shape improves, the original concentration was too high.[4] | Symmetrical, sharp peaks. |
| Improper Injection Technique/Parameters | Splitless Injection: Ensure the initial oven temperature is at least 20°C below the boiling point of the injection solvent to allow for proper solvent trapping and analyte focusing. A mismatch in polarity between the solvent and the stationary phase can also cause splitting.[5] | Ensure the injection solvent is compatible with the mobile phase. A significant mismatch in solvent strength can cause peak distortion. Ideally, dissolve the sample in the mobile phase. | Elimination of injection-related peak splitting. |
| Active Sites in the System | Inlet: Use a fresh, deactivated inlet liner. If tailing persists, trim 10-20 cm from the front of the column to remove any contamination.[5] | Column/System: Secondary interactions with silanol (B1196071) groups can cause tailing. For basic compounds like some ketones, adding a basic modifier (e.g., 0.1% DEA) to the mobile phase can mitigate this.[4] | Improved peak symmetry. |
| Column Contamination/Degradation | Bake out the column at a temperature below its maximum limit. If performance does not improve, the column may be permanently damaged. | Flush the column with a strong, compatible solvent (e.g., 100% isopropanol or ethanol (B145695) for polysaccharide columns) to remove strongly retained contaminants. | Restoration of column performance and symmetrical peak shapes. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral column is best for separating this compound isomers?
A1: For Gas Chromatography (GC) , cyclodextrin-based chiral stationary phases (CSPs) have shown excellent results. Specifically, the Rt-βDEXcst column has been demonstrated to resolve all ten irone isomers, including the enantiomers of cis- and trans-alpha-irone, without overlap.[1] For High-Performance Liquid Chromatography (HPLC) , polysaccharide-based CSPs, such as Chiralcel® and Chiralpak® series, are highly recommended for chiral ketones. A screening of several of these columns (e.g., Chiralpak AD-H, Chiralcel OD-H) is the most effective strategy to find the optimal stationary phase.[2]
Q2: How does temperature affect the chiral separation of this compound?
A2: Temperature is a critical parameter in chiral separations. For GC, a slower temperature ramp is often beneficial for resolution.[3] For HPLC, the effect can be complex. Generally, decreasing the temperature enhances the enantioselectivity of the separation by strengthening the transient diastereomeric interactions between the analyte and the CSP.[4] However, in some cases, increasing the temperature can improve peak efficiency and may even be necessary for separation. It is an important parameter to optimize for each specific method.
Q3: My resolution is still poor after optimizing the mobile phase and temperature. What else can I do?
A3: If you have optimized the primary parameters, consider the following:
-
Flow Rate: In HPLC, reducing the flow rate (e.g., to 0.5 mL/min) can significantly improve resolution by allowing more time for the enantiomers to interact with the stationary phase.
-
Mobile Phase Additives (HPLC): The addition of small amounts (typically 0.1%) of an acid (like TFA) or a base (like DEA) can dramatically change the selectivity of the separation, even if your analyte is neutral.[2]
-
Column Health: Your column may be contaminated or degraded. Try cleaning it according to the manufacturer's instructions or test a new column of the same type to confirm its performance.
Q4: Can I use the same column for both normal-phase and reversed-phase chiral HPLC?
A4: It depends on the column. Many modern polysaccharide-based columns, particularly those with immobilized CSPs (e.g., Chiralpak IA, IB, IC), are robust and can be used with a wide range of solvents, allowing for switching between normal-phase, reversed-phase, and polar organic modes. However, older "coated" polysaccharide columns may be damaged by certain solvents. Always consult the column manufacturer's guidelines before switching mobile phase systems.
Q5: What is a good starting point for sample preparation for the analysis of this compound from essential oils?
A5: For GC analysis of essential oils, a simple dilution in a suitable solvent like hexane (B92381) or methylene (B1212753) chloride is often sufficient.[3] The final on-column concentration should be kept low to avoid overloading.[3] For complex matrices, a sample cleanup step like Solid Phase Extraction (SPE) may be necessary to remove interferences. For injection, especially with Fast GC, a headspace technique can be used to inject a non-diluted sample, avoiding solvent interference.[6]
Data Presentation
Table 1: Recommended GC Conditions for this compound Enantiomer Separation
| Parameter | Recommended Setting | Reference |
| Column | Rt-βDEXcst | [1] |
| Dimensions | 30m x 0.32mm ID, 0.25µm film thickness | [1] |
| Carrier Gas | Hydrogen | [1] |
| Linear Velocity | 80 cm/sec (set at 40°C) | [1] |
| Oven Program | 40°C (hold 1 min) to 230°C @ 2°C/min (hold 3 min) | [1] |
| Injector Temp. | 220°C | [7] |
| Detector | FID | [1] |
| Detector Temp. | 220°C | [1] |
Table 2: Suggested Starting HPLC Conditions for this compound Enantiomer Separation
| Parameter | Suggested Starting Condition | Rationale / Notes |
| Column | Chiralpak® AD-H (Amylose-based) or Chiralcel® OD-H (Cellulose-based) | Polysaccharide columns are highly effective for a wide range of chiral compounds, including ketones. Screening both amylose (B160209) and cellulose (B213188) backbones is recommended.[2] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | A common starting mobile phase for normal-phase chiral separations. The ratio can be optimized for desired retention and resolution. |
| Additive | None initially. Consider 0.1% DEA if peak tailing occurs. | Additives can significantly alter selectivity and should be explored during method optimization. |
| Flow Rate | 1.0 mL/min | A standard flow rate. Can be lowered (e.g., to 0.5 mL/min) to improve resolution. |
| Temperature | 25°C | Ambient temperature is a good starting point. Optimization between 10-40°C is recommended.[4] |
| Detection | UV at an appropriate wavelength for irone (e.g., 220-254 nm) |
Experimental Protocols
Protocol 1: GC-FID Analysis of this compound Enantiomers
This protocol is based on a published method known to resolve all irone isomers.[1]
-
Sample Preparation: Dilute the sample containing this compound in n-hexane to achieve an estimated on-column concentration of less than 50 ng per component.
-
Instrument Setup:
-
Install an Rt-βDEXcst column (30m x 0.32mm, 0.25µm) in the gas chromatograph.
-
Set the carrier gas (Hydrogen) to a constant linear velocity of 80 cm/sec.
-
Set the injector temperature to 220°C and the FID detector temperature to 220°C.
-
-
Chromatographic Conditions:
-
Set the oven temperature program: Start at 40°C and hold for 1 minute. Ramp the temperature to 230°C at a rate of 2°C per minute. Hold at 230°C for 3 minutes.
-
-
Injection: Inject 1 µL of the prepared sample using an appropriate split ratio to ensure the desired on-column concentration.
-
Data Analysis: Identify the peaks based on the known elution order for the Rt-βDEXcst column: (-)-(2R,6R)-trans-α-irone, (+)-(2S,6S)-trans-α-irone, (+)-(2R,6S)-cis-α-irone, (-)-(2S,6R)-cis-α-irone.[1] Calculate the enantiomeric excess (e.e.) as required.
Protocol 2: Suggested HPLC-UV Method Development for this compound Enantiomers
This protocol provides a systematic approach to developing a chiral HPLC method.
-
Column Screening:
-
Screen at least two columns with different backbones, for example, Chiralpak AD-H (amylose) and Chiralcel OD-H (cellulose).
-
Use a generic mobile phase of n-Hexane:Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min and a temperature of 25°C.
-
-
Mobile Phase Optimization:
-
Using the column that shows the best initial separation, vary the percentage of the alcohol modifier (isopropanol or ethanol) from 2% to 20%. Lower alcohol content generally increases retention and resolution.
-
If separation is still not optimal, test different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
If peak shape is poor or selectivity needs improvement, introduce an additive. Add 0.1% DEA to the mobile phase and re-optimize the alcohol percentage.
-
-
Temperature and Flow Rate Optimization:
-
Once a suitable mobile phase is found, investigate the effect of temperature. Analyze the sample at 15°C, 25°C, and 35°C to determine the optimal temperature for resolution.
-
Finally, evaluate the effect of flow rate. Test flow rates of 0.5 mL/min, 0.8 mL/min, and 1.0 mL/min to find the best balance between resolution and analysis time.
-
-
Method Validation: Once the optimal conditions are established, proceed with method validation as per internal or regulatory guidelines.
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution of this compound enantiomers.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispec.co.th [scispec.co.th]
- 4. benchchem.com [benchchem.com]
- 5. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Chiral Compounds in Lavender Oil Using HS Fast Chiral GC | Labcompare.com [labcompare.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low yield in alpha-Irone synthesis
Welcome to the technical support center for α-Irone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting guidance for common issues encountered during the synthesis of α-Irone, with a focus on addressing problems related to low yield.
Frequently Asked Questions (FAQs)
Q1: My overall yield of α-Irone is consistently low. What are the most common causes?
A low overall yield in a multi-step synthesis like that of α-Irone can stem from several stages. The most frequent culprits are incomplete reactions, the formation of side products, and losses during the work-up and purification steps.[1][2] A systematic evaluation of each step, from starting material purity to final product isolation, is crucial for identifying the primary source of yield loss.[1]
Q2: How can I improve the selectivity for the α-Irone isomer during the cyclization of pseudoirone?
The isomeric ratio of α-, β-, and γ-irone is highly dependent on the catalyst and reaction conditions used during the cyclization of pseudoirone.[3][4] To favor the formation of α-Irone, consider the following:
-
Choice of Acid Catalyst: Phosphoric acid is often preferred for maximizing the α-Irone isomer.[4] Boron trifluoride (BF₃) in an anhydrous medium is also effective at producing mixtures rich in α-isomers.[5]
-
Specific Reagents: Using chlorosulfonic acid as the cyclizing agent can result in a high combined yield of isomers (up to 90.1%), with α-Irone being the major component (around 60.2%).[3]
Q3: The cyclization reaction of pseudoirone is not going to completion. What should I check?
Incomplete cyclization is a common issue that can significantly lower your yield. Here are key factors to verify:
-
Anhydrous Conditions: Catalysts like boron trifluoride are highly sensitive to moisture. The presence of water can deactivate the catalyst, stalling the reaction.[1][5] Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous. Using molecular sieves (3Å or 4Å) can help sequester trace amounts of water.[1]
-
Reagent Quality: The purity and activity of your starting materials and catalysts are critical. Degraded reagents will lead to incomplete conversion.[1][2]
-
Reaction Temperature: While the reaction is exothermic, extremely low temperatures may slow the reaction rate excessively. Optimal temperatures are catalyst-dependent; for instance, with chlorosulfonic acid, a temperature of -70°C is recommended.[3]
Q4: I am observing a significant amount of unidentified by-products. How can I minimize their formation?
The formation of by-products is often linked to the highly exothermic nature of the cyclization reaction.[6]
-
Strict Temperature Control: Maintaining a consistent and low reaction temperature is critical. For the chlorosulfonic acid method, the optimal temperature is -70°C.[3] For the boron trifluoride method, a temperature range of 0-5°C is recommended.[5] Poor heat management can lead to thermal runaway and undesired side reactions.[6]
-
Controlled Reagent Addition: Add the cyclizing agent dropwise while vigorously stirring the reaction mixture to ensure even heat distribution and prevent localized temperature spikes.[2]
-
Reaction Time: Over-extending the reaction time can sometimes lead to the degradation of the desired product or the formation of further by-products. The optimal reaction time for the chlorosulfonic acid method is within 45 minutes.[3]
Q5: What are the best practices for purifying the final α-Irone product to maximize recovery?
Significant product loss can occur during post-reaction work-up and purification.[2]
-
Thorough Extraction: During the aqueous work-up, ensure you perform multiple extractions with an appropriate organic solvent to recover all the product from the aqueous layer.
-
Careful Solvent Removal: If your product is volatile, be cautious during solvent removal via rotary evaporation.[2]
-
Purification Method: For mixtures that may crystallize or are difficult to handle, it can be more effective to dry the entire crude mixture, redissolve it in a minimal amount of a suitable solvent, and then proceed with purification by chromatography or distillation.[7] Fractional distillation is often used to separate the different irone isomers.[8]
Troubleshooting Guides
Systematic Troubleshooting of Low Yield
This logical workflow provides a step-by-step process to diagnose the cause of low yield in your α-Irone synthesis.
Caption: A decision tree for systematically troubleshooting low yield issues.
Data Presentation
Table 1: Comparison of Cyclization Conditions for Irone Synthesis
| Catalyst/Reagent | Precursor | Temperature | Time | Molar Ratio (Precursor:Reagent) | Combined Yield | α-Irone Content | Reference |
| Chlorosulfonic Acid | 9,10-cyclomethylene pseudoionones | -70°C | < 45 min | 1:4 | 90.1% | 60.2% | [3] |
| Boron Trifluoride | Methyl-3-pseudo-ionones | 0-5°C | 45 min | ~1:0.37 (by weight) | Not specified | Rich in α-isomers | [5] |
| 80% Sulfuric Acid | Pseudoirone | 0-5°C | Continuous | Not specified | Low | Not specified | [8] |
Experimental Protocols
Protocol 1: Cyclization of Pseudoirone using Chlorosulfonic Acid
This protocol is adapted from methodologies reported to give a high yield and good selectivity for α-Irone.[3][8]
Workflow Diagram
Caption: Experimental workflow for the synthesis and isolation of crude irone.
Methodology:
-
Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge pseudoirone (1.0 eq) and anhydrous methylene chloride.
-
Cooling: Cool the flask in a dry ice-acetone bath to an internal temperature of -70°C.
-
Reagent Addition: Add chlorosulfonic acid (1.7 to 2.2 eq) dropwise to the stirred solution over approximately 5-10 minutes. Critically, maintain the internal temperature between -65°C and -70°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional 5 minutes at the same temperature.
-
Quenching: Carefully pour the reaction mixture into a separate flask containing a vigorously stirred, chilled, saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product twice with isopropyl ether.
-
Washing: Combine the organic layers and wash them twice with a saturated aqueous sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude irone product.
-
Purification: Purify the crude product by fractional vacuum distillation to separate the α-Irone from other isomers and impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Synthesis of Irone by Cyclization Reaction [yyhx.ciac.jl.cn]
- 4. ScenTree - Alpha-irone (CAS N° 79-69-6) [scentree.co]
- 5. US2517800A - Process for preparing this compound isomers by cyclization of pseudoirones - Google Patents [patents.google.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. biotage.com [biotage.com]
- 8. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]
Preventing isomerization during alpha-Irone purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of alpha-irone, with a primary focus on preventing its isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound isomerization during purification?
A1: The isomerization of this compound to other isomers, such as beta-irone (B12784010) and gamma-irone (B1235832), is primarily caused by:
-
Acidic Conditions: The presence of strong acids like sulfuric acid, phosphoric acid, or Lewis acids such as boron trifluoride can catalyze the rearrangement of the double bond in the this compound ring structure.
-
Basic Conditions: Exposure to strong bases can also promote isomerization.
-
Elevated Temperatures: High temperatures, particularly during distillation, can provide the energy required for the isomerization to occur. Prolonged exposure to heat should be avoided.
Q2: What are the common isomers of irone I should be aware of?
A2: The most common isomers are this compound, beta-irone, and gamma-irone. These differ in the position of the double bond within the cyclohexene (B86901) ring. Each of these can also exist as different stereoisomers (cis/trans). Commercial "Irone Alpha" is often a mixture of cis- and trans-alpha-irone, with small amounts of beta-irone.[1]
Q3: How can I analyze the isomeric purity of my this compound sample?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for both qualitative and quantitative analysis of irone isomers.[1] By comparing the retention times and mass spectra of the components in your sample to those of known standards, you can identify and quantify the different isomers present. Chiral gas chromatography can be used to separate the enantiomers of each irone isomer.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Significant isomerization to beta-irone is observed in the final product after purification.
-
Potential Cause: The purification method or conditions are promoting isomerization.
-
Solutions:
-
Review your purification technique: High-temperature fractional distillation can lead to thermal isomerization. Consider using a lower temperature vacuum distillation or non-thermal methods like column chromatography or preparative GC.
-
Check for acidic or basic contamination: Ensure all workup steps are performed under neutral conditions. Wash with a mild bicarbonate solution to neutralize any residual acid. Use of neutral alumina (B75360) for column chromatography can be beneficial for acid-sensitive compounds.[2][3][4][5]
-
Minimize heat exposure: If distillation is necessary, use the lowest possible temperature and pressure. Do not heat the distillation pot for an extended period.
-
Problem 2: Unexpected peaks appear in the GC-MS chromatogram of the purified this compound.
-
Potential Cause: These peaks could be other irone isomers, degradation products, or impurities from the purification process.
-
Solutions:
-
Analyze the mass spectra of the unexpected peaks: Compare the fragmentation patterns to a spectral library to identify the compounds. Isomers of irone will have the same molecular weight.
-
Run co-injection with standards: If you suspect the presence of beta- or gamma-irone, co-inject your sample with authentic standards of these isomers to see if the peaks co-elute.
-
Evaluate your purification materials: The unexpected peaks could be contaminants from solvents, stationary phases, or other reagents. Run a blank to check for system contamination.
-
Problem 3: Poor separation of this compound from beta-irone using column chromatography.
-
Potential Cause: The chosen stationary and mobile phases do not provide sufficient selectivity for the isomers.
-
Solutions:
-
Optimize the mobile phase: A systematic variation of the solvent polarity may improve separation.
-
Consider a different stationary phase: If silica (B1680970) gel is not effective, neutral alumina can be a good alternative for separating ketones and other sensitive compounds.[2][3][4][5]
-
Employ preferential epoxidation: A more advanced technique involves the selective epoxidation of this compound, which significantly alters its polarity, allowing for easy separation from the unreacted beta-irone via column chromatography. The epoxidized this compound can then be isolated and the epoxide ring can be subsequently removed to regenerate the this compound.[1]
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Potential for Isomerization | Advantages | Disadvantages |
| Fractional Distillation | High | Good for large quantities; effective for separating compounds with significantly different boiling points. | High temperatures can cause significant thermal isomerization. |
| Column Chromatography | Low to Moderate | Can be performed at room temperature, minimizing thermal stress; good for separating isomers with different polarities. | Can be time-consuming; potential for isomerization on acidic or basic stationary phases. |
| Preparative GC | Very Low | Excellent separation of isomers with very similar boiling points and polarities; operates at controlled temperatures. | Limited sample capacity; can be expensive. |
| Preferential Epoxidation | Low (for beta-irone) | Highly effective for separating alpha- and beta-irone.[1] | Involves additional reaction and purification steps. |
Experimental Protocols
Protocol 1: Purification of this compound using Flash Column Chromatography on Neutral Alumina
This protocol is designed to minimize isomerization by using a neutral stationary phase and performing the separation at room temperature.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude this compound to be purified.
-
Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Wash the packed column with 2-3 column volumes of the starting eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent.
-
Carefully load the sample onto the top of the alumina bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate (B1210297) in hexane.
-
Collect fractions and monitor the separation by thin-layer chromatography (TLC) or GC-MS.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions to identify those containing pure this compound.
-
Pool the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Protocol 2: Quantitative Analysis of Irone Isomers by GC-MS
This protocol provides a general guideline for the quantitative analysis of this compound and its common isomers.
-
Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating irone isomers.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Quantification:
-
Prepare calibration standards of pure alpha-, beta-, and gamma-irone at known concentrations.
-
Generate a calibration curve for each isomer by plotting the peak area against the concentration.
-
Analyze the purified this compound sample under the same conditions and use the calibration curves to determine the concentration of each isomer. The percentage of each isomer can then be calculated.
-
Visualizations
References
Technical Support Center: α-Irone Stability and Degradation
Welcome to the technical support center for alpha-Irone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound to degrade?
A1: The stability of this compound can be influenced by several factors. The most common are exposure to light (photodegradation), high temperatures (thermal degradation), and oxidizing agents (oxidative degradation). The pH of the formulation can also play a role in catalyzing degradation reactions.
Q2: My this compound solution is changing color over time. What could be the cause?
A2: Color change is a common indicator of degradation. This could be due to the formation of colored degradation products resulting from oxidation or photodegradation. It is recommended to perform analytical testing, such as UV-Vis spectroscopy and HPLC, to identify any changes in the chemical profile of your sample. Storing the compound in amber vials and under an inert atmosphere (e.g., nitrogen or argon) can help minimize these changes.
Q3: I am observing a loss of potency in my this compound sample. How can I investigate this?
A3: A loss of potency, or a decrease in the concentration of this compound, is a clear sign of degradation. To investigate this, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used. This method can separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time.
Q4: Are there any known degradation products of this compound?
A4: While specific, exhaustive literature on the degradation products of this compound is limited, based on its chemical structure (an α,β-unsaturated ketone and a substituted cyclohexene (B86901) ring), several degradation products can be anticipated. These may include various oxidation products (epoxides, ketones, aldehydes), isomers, and products resulting from the cleavage of the butenone side chain.
Q5: How should I store my this compound samples to ensure maximum stability?
A5: For optimal stability, this compound should be stored in a cool, dark place. It is advisable to use amber glass vials to protect it from light. For long-term storage, refrigeration (2-8 °C) is recommended. To prevent oxidative degradation, it is best practice to blanket the sample with an inert gas like nitrogen or argon before sealing the container.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | - Sample degradation- Contamination from solvent or container- Impurities in the original material | - Perform forced degradation studies to identify potential degradation products.- Run a blank analysis (solvent only) to check for contamination.- Obtain a certificate of analysis for the starting material to identify known impurities. |
| Change in odor of the sample | - Formation of volatile degradation products | - Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities.- Review storage conditions to minimize degradation. |
| Precipitation or cloudiness in solution | - Formation of insoluble degradation products- Exceeding solubility limit in the chosen solvent- Temperature effects on solubility | - Characterize the precipitate.- Confirm the solubility of this compound in the solvent at the storage temperature.- Filter the solution and analyze both the filtrate and the precipitate. |
| Inconsistent results in stability studies | - Lack of controlled storage conditions (temperature, humidity, light)- Inconsistent sample preparation- Non-validated analytical method | - Ensure stability chambers are properly calibrated and monitored.- Follow a standardized and well-documented sample preparation protocol.- Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. |
Proposed Degradation Pathways
The degradation of this compound can be complex. Based on its chemical structure, the following pathways are proposed.
Oxidative Degradation
Oxidative degradation is a likely pathway due to the presence of allylic protons and double bonds.[1] Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.
References
Technical Support Center: Enhancing Stereoselectivity in α-Irone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective synthesis of α-Irone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of α-Irone, focusing on enhancing stereoselectivity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (poor cis:trans ratio) during Cyclization | Incorrect Cyclization Agent: The choice of acid catalyst significantly influences the cis/trans ratio. Mineral acids like sulfuric or phosphoric acid tend to favor the trans-isomer.[1] | Use a Lewis acid such as boron trifluoride (BF₃) or tin tetrachloride (SnCl₄), which are known to preferentially form the cis-isomer.[1] Chlorosulfonic acid has also been shown to produce a high yield of the α-cis form. |
| Suboptimal Reaction Temperature: Cyclization temperature can affect the kinetic vs. thermodynamic control of the reaction, impacting the diastereomeric ratio. | For cyclizations with chlorosulfonic acid, maintaining a low temperature, typically between -70°C to -30°C, is recommended to improve the yield of the desired α-isomers.[2] | |
| Extended Reaction Time: Prolonged exposure to acidic conditions can lead to isomerization and a decrease in the desired cis:trans ratio. | For continuous systems using chlorosulfonic acid, a shorter contact time is preferred to decrease by-product formation and improve yield. Reaction times are often kept between 10 minutes to 1 hour. | |
| Low Enantioselectivity in Enzymatic Resolution | Suboptimal Enzyme Choice: Not all lipases are equally effective for the kinetic resolution of irone precursors. | Screen a variety of commercially available lipases (e.g., Lipase (B570770) PS from Pseudomonas cepacia, Candida antarctica lipase B (CAL-B)) to identify the most selective enzyme for your specific substrate. |
| Inappropriate Solvent: The reaction medium can significantly impact enzyme activity and enantioselectivity. | Test a range of organic solvents. For lipase-catalyzed resolutions, non-polar solvents like hexane (B92381) or a mixture of toluene (B28343) and MTBE have been used effectively. | |
| Incorrect Acyl Donor: The choice of acylating agent is crucial for efficient and selective enzymatic acylation. | Vinyl acetate (B1210297) is a commonly used and effective acyl donor in lipase-catalyzed kinetic resolutions. | |
| Incomplete Hydrogenation or Poor Stereoselectivity with Wilkinson's Catalyst | Catalyst Deactivation: The catalyst, RhCl(PPh₃)₃, can be sensitive to impurities and may deactivate over time. | Ensure the use of freshly prepared or properly stored Wilkinson's catalyst. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Steric Hindrance: Wilkinson's catalyst is sensitive to steric bulk around the double bond. | This method is most effective for the hydrogenation of unhindered alkenes. Ensure the substrate design allows for catalyst access to the target double bond. | |
| Incorrect Solvent: The solvent can influence the catalyst's activity and the reaction rate. | Benzene or toluene are commonly used solvents for hydrogenations with Wilkinson's catalyst. Ensure the solvent is anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high cis- to trans-α-Irone ratio during the cyclization of pseudoirone?
A1: The choice of the cyclizing agent is paramount. Lewis acids, particularly boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂), are well-documented to favor the formation of the cis-α-Irone isomer.[1] In contrast, Brønsted acids like sulfuric acid typically yield the trans-isomer as the major product.[1]
Q2: How can I improve the enantiomeric excess (ee) of my chiral α-Irone synthesis?
A2: Enzymatic kinetic resolution is a highly effective method. Utilizing a suitable lipase, such as Lipase PS, to selectively acylate one enantiomer of a racemic irone precursor allows for the separation of the two enantiomers with high ee. The choice of solvent and acyl donor are also critical parameters to optimize for maximizing enantioselectivity.
Q3: I am observing the formation of β- and γ-Irone isomers as byproducts. How can I increase the selectivity for the α-isomer?
A3: The cyclization conditions, including the acid catalyst and temperature, play a key role in determining the regioselectivity (α, β, or γ). For instance, using chlorosulfonic acid at low temperatures (-70°C) has been reported to yield a high percentage of α-irone (around 60%) with β- and γ-isomers as minor components.[2]
Q4: Can I use Wilkinson's catalyst for the stereoselective reduction of any double bond in my synthetic intermediate?
A4: No, Wilkinson's catalyst (RhCl(PPh₃)₃) is highly selective for the hydrogenation of sterically unhindered alkenes. It will preferentially reduce less substituted double bonds. This selectivity can be advantageous for molecules with multiple double bonds, allowing for the targeted reduction of a specific site.
Q5: What are some common issues to watch out for during a lipase-catalyzed kinetic resolution?
A5: Key issues include low enzyme activity, poor enantioselectivity, and long reaction times. To troubleshoot, ensure the enzyme is active and used in the correct amount. Screen different lipases and organic solvents to find the optimal combination for your substrate. The choice of acyl donor (e.g., vinyl acetate) is also important. Monitoring the reaction progress by techniques like chiral GC or HPLC is crucial to stop the reaction at the optimal point (typically around 50% conversion for a kinetic resolution).
Data Presentation
Table 1: Comparison of Cyclization Agents for Pseudoirone
| Cyclization Agent | Predominant Isomer | Typical Yield of α-Isomers | Reference(s) |
| Sulfuric Acid (H₂SO₄) | trans-α-Irone | Moderate | [1] |
| Boron Trifluoride (BF₃) | cis-α-Irone | High | [1] |
| Chlorosulfonic Acid (ClSO₃H) | α-Irones (high α-content) | Up to 60.2% α-irone | [2] |
Experimental Protocols
Protocol 1: Diastereoselective Cyclization of Pseudoirone using Boron Trifluoride Etherate
This protocol is a general guideline for the Lewis acid-catalyzed cyclization of pseudoirone to favor the formation of cis-α-Irone.
Materials:
-
Pseudoirone
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether or dichloromethane (B109758)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve pseudoirone in an appropriate volume of anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add boron trifluoride etherate (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the α-Irone isomers.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Irone Precursor
This protocol describes a general procedure for the enzymatic resolution of a racemic alcohol precursor of α-Irone.
Materials:
-
Racemic alcohol precursor of α-Irone
-
Lipase (e.g., Lipase PS - Pseudomonas cepacia)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Molecular sieves (optional, for maintaining anhydrous conditions)
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
To a solution of the racemic alcohol precursor in the chosen anhydrous organic solvent, add the lipase (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (typically 1.5-3 equivalents) to the mixture.
-
Seal the flask and stir the suspension at room temperature (or a specified temperature, e.g., 30-40°C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the enantiomeric excess (ee) of the unreacted alcohol and the formed ester.
-
The reaction is typically stopped at or near 50% conversion to obtain both the unreacted enantiomer and the acylated enantiomer with high ee.
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted alcohol from the acylated product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Stereoselective Hydrogenation.
References
Technical Support Center: Overcoming Challenges in Natural Irone Extraction
Welcome to the technical support center for natural irone extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating irones from Iris species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is the extraction of natural irones so challenging and expensive? A1: The primary challenges stem from the long maturation period required for the Iris rhizomes (orris roots), which traditionally lasts for 3 to 5 years after harvesting.[1][2] This aging process is crucial for the enzymatic conversion of iridal (B600493) precursors into the desired fragrant irones.[1][3] Additionally, the overall yield of irones is very low, making the final product costly.[1]
Q2: What are the main irone isomers I should expect to find in my extract? A2: The most common isomers are α-irone, β-irone, and γ-irone. In Iris germanica, for instance, the typical composition of the essential oil (orris butter) is approximately 61.5% (-)-cis-α-irone, 37.6% (-)-cis-γ-irone, and less than 1% of (+)-trans-α-irone and β-irone.[4] It's important to note that the distribution of isomers can vary depending on the Iris species.[4]
Q3: My irone yield is significantly lower than expected. What are the common causes? A3: Low yields can be attributed to several factors:
-
Insufficient Aging of Rhizomes: Freshly harvested rhizomes contain minimal to no irones.[3] The characteristic violet-like aroma develops during the oxidative degradation of iridals during storage.
-
Improper Storage Conditions: Rhizomes should be stored in a dry, well-aerated environment to facilitate the conversion of precursors and prevent microbial degradation.[4]
-
Inefficient Extraction Method: The choice of solvent and extraction technique is critical. Polar solvents like methanol (B129727) or ethanol (B145695) are generally effective for iridal-type compounds.[5]
-
Degradation of Target Compounds: Irones can be sensitive to high temperatures. Prolonged exposure to heat during extraction methods like Soxhlet can lead to degradation.[5]
Q4: I'm observing unexpected peaks in my GC-MS analysis. What could be the source of this contamination? A4: Contamination is a common issue in natural product extraction. Potential sources include:
-
Solvents and Reagents: Always run a blank to check for impurities in your solvents.
-
Plasticware: Phthalates and other plasticizers can leach from tubes, pipette tips, and containers.[6] It is advisable to use glass equipment wherever possible.
-
Cross-Contamination: Ensure thorough cleaning of all glassware and equipment between experiments.
-
Co-extraction of Impurities: Pre-extraction with a non-polar solvent like hexane (B92381) can help remove lipids and other non-polar impurities before extracting the target irones.[5]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Rhizome Preparation | Ensure rhizomes are properly aged (3-5 years). Grind the dried rhizomes into a fine powder to maximize the surface area for solvent penetration.[5] |
| Suboptimal Solvent Choice | Experiment with different polar solvents (e.g., methanol, ethanol) and their aqueous mixtures (e.g., 70%, 80%, 95%) to determine the best solvent for your specific Iris species.[5] |
| Inefficient Extraction Parameters | For ultrasonic-assisted extraction, optimize sonication time and power. For other methods, ensure sufficient extraction time.[5] |
| Thermal Degradation | Avoid excessive heat. If using Soxhlet extraction, monitor the temperature closely. For solvent evaporation, use a rotary evaporator at a controlled, low temperature (e.g., 45°C).[5] |
Issue 2: Poor Purity of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Impurities | Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids. Optimize the polarity of your primary extraction solvent to be more selective for irones.[5] |
| Microbial Contamination | Ensure rhizomes are thoroughly dried before storage and stored in a cool, dry place.[5] Sterilize glassware and equipment before use. |
| Artifact Formation | Be mindful of the reactivity of irones with certain solvents, especially under heat. Use the mildest possible conditions for extraction and purification.[6] |
Issue 3: Difficulty in Separating Irone Isomers
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Resolution | In GC-MS, optimize the temperature gradient and carrier gas flow rate. Use a capillary column suitable for terpene analysis (e.g., DB-5MS).[7] In HPLC, experiment with different stationary and mobile phases to improve separation. |
| Co-elution of Isomers | Fractional distillation can be used to separate isomers with different boiling points prior to chromatographic analysis.[8] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to natural irone extraction.
Table 1: Typical Irone Isomer Composition in Iris germanica
| Irone Isomer | Average Composition (%) |
| (-)-cis-α-irone | 61.48 |
| (-)-cis-γ-irone | 37.60 |
| (+)-trans-α-irone | 0.91 |
| β-irone | 0.71 |
| (Source: Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii[4]) |
Table 2: Comparison of Irone Yields from Different Processing Methods
| Processing Method | Irone Yield (mg/kg of dry orris root) |
| Traditional Processing | 530 |
| Enzymatic Processing (with crude soybean lipoxidase) | 696 |
| (Source: Process development for biocatalytic production of irones from Iris root[1]) |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Irones
This method is suitable for laboratory-scale extraction and offers a faster alternative to traditional maceration.
Materials and Equipment:
-
Dried and powdered Iris rhizomes
-
95% Ethanol
-
250 mL Erlenmeyer flask
-
Ultrasonic bath (40 kHz, 300 W)
-
Whatman No. 1 filter paper
-
Rotary evaporator
Procedure:
-
Extraction: Weigh 10 g of powdered rhizome and place it in a 250 mL flask. Add 100 mL of 95% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes. Maintain a controlled temperature of 50°C.[5]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.[5]
Protocol 2: Steam Distillation for Orris Butter
This is a common industrial method for obtaining the essential oil from orris roots.
Materials and Equipment:
-
Aged and powdered Iris rhizomes
-
Steam distillation apparatus
-
Condenser
-
Separatory funnel
Procedure:
-
Raw Material Preparation: Use rhizomes that have been dried and aged for at least 3 years. Grind them into a coarse powder.
-
Steam Distillation: Place the powdered rhizomes in the distillation flask. Pass high-pressure steam through the powder. The steam will rupture the plant cells, releasing the essential oil which then vaporizes.[9]
-
Condensation and Separation: The steam and oil vapor mixture is passed through a condenser, where it cools and liquefies. The oil, being less dense than water, will separate and can be collected.[9]
-
Collection: The resulting semi-solid, waxy substance is known as "orris butter" or "orris concrete".[10]
Protocol 3: GC-MS Analysis of Irone Isomers
This protocol provides a general guideline for the quantification of irone isomers.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Helium (carrier gas)
-
Crude or purified irone extract
-
Appropriate solvents for dilution
Procedure:
-
Sample Preparation: Dissolve a known amount of the extract in a suitable solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject 1 µL of the sample into the GC-MS system, typically in splitless mode.
-
GC Separation: Use a temperature program to separate the isomers. A typical program might be:
-
Initial temperature: 60°C, hold for 2-4 minutes.
-
Ramp 1: Increase to 150°C at 6°C/min, hold for 5-8 minutes.
-
Ramp 2: Increase to 280°C at 8°C/min, hold for 10 minutes.[11]
-
-
MS Detection: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass-to-charge (m/z) ratio range of 35-750.[11]
-
Quantification: Identify and quantify the different irone isomers based on their retention times and mass spectra, comparing them to known standards.
Visualizations
Diagram 1: Irone Biosynthesis Pathway
Caption: Simplified pathway of irone formation from precursors in Iris rhizomes.
Diagram 2: General Experimental Workflow for Irone Extraction and Purification
Caption: From rhizome to analysis: a typical irone extraction workflow.
Diagram 3: Troubleshooting Logic for Low Irone Yield
Caption: A logical guide to troubleshooting low irone extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. US6224874B1 - Process for the production of irones - Google Patents [patents.google.com]
- 3. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemistry and Biological Activities of Iris Species Growing in Iraqi Kurdistan and Phenolic Constituents of the Traditional Plant Iris postii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Purification [chem.rochester.edu]
- 9. mechotech.in [mechotech.in]
- 10. fraterworks.com [fraterworks.com]
- 11. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthetic alpha-Irone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of synthetic alpha-Irone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing the purity of synthetic this compound?
A1: The most prevalent analytical techniques for determining the purity of synthetic this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] GC-MS is particularly effective for identifying and quantifying volatile impurities and isomers.[1][3] HPLC, especially Reverse-Phase HPLC (RP-HPLC), is also a robust method for purity assessment and the isolation of impurities.[2]
Q2: What are the expected impurities in synthetic this compound?
A2: Synthetic this compound is often a mixture of several isomers. The most common impurities are its own stereoisomers (cis/trans) and constitutional isomers such as beta-Irone and gamma-Irone.[3][4] The synthesis process begins with the condensation of 3,6,7-trimethyl-octa-2,6-dienal with acetone (B3395972) to form Pseudoirone, which is then cyclized.[4] Incomplete cyclization or side reactions can lead to the presence of these related compounds. Commercial synthetic this compound can contain varying ratios of trans-α-irone and cis-α-irone, along with small percentages of β-irone.[3]
Q3: What is a typical purity level for commercially available synthetic this compound?
A3: Commercially available technical grade this compound, which is often a mixture of isomers, typically has a purity of ≥90% as determined by Gas Chromatography (GC).[4] For instance, one commercial product, IRONE ALPHA, is a mixture containing 52.6% trans-α-irone, 45.6% cis-α-irone, and 1.8% β-irone.[3] Analytical standards will have a higher purity, often ≥96.0% (GC).[5]
Q4: How can I differentiate between the various isomers of Irone during analysis?
A4: Differentiating between Irone isomers requires high-resolution chromatographic techniques.
-
GC-MS: Using a suitable capillary column, such as one with a chiral selector like octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin for enantiomeric analysis, can resolve different isomers based on their retention times and mass spectra.[1]
-
HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water can be employed to separate isomers.[2] Methodical optimization of the gradient and mobile phase composition is crucial for achieving baseline separation.
Q5: My chromatogram shows co-eluting peaks. How can I improve the separation?
A5: Co-elution of peaks is a common issue due to the similar physical properties of Irone isomers.[3] To improve separation:
-
GC-MS:
-
Optimize the temperature program: A slower temperature ramp can enhance resolution.
-
Change the column: A longer column or a column with a different stationary phase may provide better separation.
-
-
HPLC:
-
Adjust the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.[6]
-
Modify the mobile phase composition: Altering the ratio of organic solvent to water or adding modifiers like formic acid (for MS compatibility) can change selectivity.[2]
-
Lower the flow rate: This can sometimes improve resolution, although it will increase the run time.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Replace or clean the column according to the manufacturer's instructions. |
| Inappropriate solvent for sample dissolution. | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. | |
| Overloading the column. | Reduce the injection volume or the sample concentration. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | Ensure the HPLC pump is working correctly and the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. | |
| Low Signal Intensity / No Peaks | Detector issue (e.g., lamp failure in UV detector). | Check the detector status and perform any necessary maintenance. |
| Sample concentration is too low. | Prepare a more concentrated sample or increase the injection volume. | |
| Incorrect MS parameters (for GC-MS). | Optimize ion source and mass analyzer parameters for the target analyte. | |
| Extra Peaks in the Chromatogram | Sample contamination. | Use high-purity solvents and clean sample vials. Run a blank to identify potential contaminants. |
| Carryover from a previous injection. | Implement a robust needle wash protocol between injections. | |
| Degradation of the sample. | Store samples appropriately and analyze them promptly after preparation. |
Experimental Protocols
GC-MS Protocol for Purity Analysis
This protocol is a general guideline and may require optimization for specific instruments and samples.
-
Sample Preparation: Dilute the synthetic this compound sample in a suitable solvent (e.g., Ethanol or Hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: GL Science InertCap1MS (0.25 mm x 0.25 µm x 30 m) or equivalent.[3]
-
Carrier Gas: Helium.[3]
-
Injection Temperature: 280 °C.[3]
-
Injection Mode: Split (e.g., 50:1 split ratio).[3]
-
Oven Temperature Program: Hold at 50 °C for 2 minutes, then ramp up to 270 °C at a rate of 10 °C/min, and hold at 270 °C for 6 minutes.[3]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40-400 (or a range appropriate for identifying this compound and expected impurities).
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[7] Calculate purity based on the relative peak areas.
RP-HPLC Protocol for Purity Analysis
This protocol is a general guideline and may require optimization.
-
Sample Preparation: Dissolve the synthetic this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Newcrom R1).[2]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).[2]
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).[2]
-
Gradient: A linear gradient tailored to the specific sample, for example, from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where this compound absorbs (e.g., 220-280 nm).
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula of this compound | C₁₄H₂₂O | [4][7] |
| Molecular Weight of this compound | 206.33 g/mol | [4][7] |
| Typical Purity of Technical Grade this compound | ≥90% (GC) | [4] |
| Purity of this compound Analytical Standard | ≥96.0% (GC) | [5] |
| Example Isomer Composition of "IRONE ALPHA" | trans-α-irone: 52.6%, cis-α-irone: 45.6%, β-irone: 1.8% | [3] |
Visualizations
Caption: General workflow for the purity analysis of synthetic this compound.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. Quantitative determination of α-ionone, β-ionone, and β-damascenone and enantiodifferentiation of α-ionone in wine for authenticity control using multidimensional gas chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of alpha-Ionone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]
- 5. α-紫罗兰酮 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. α-Irone [webbook.nist.gov]
Minimizing byproducts in the synthesis of irones
Welcome to the Technical Support Center for the synthesis of irones. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on minimizing byproducts and troubleshooting common issues encountered during the synthesis of irones, primarily through the acid-catalyzed cyclization of pseudoirones.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the synthesis of irones from pseudoirones?
The acid-catalyzed cyclization of pseudoirones typically yields a mixture of irone isomers. The desired product is often the fragrant α-irone (both cis and trans isomers), while β-irone and γ-irone are considered the main byproducts.[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1]
Q2: How does the choice of acid catalyst affect the product distribution?
The type and strength of the acid catalyst play a crucial role in determining the ratio of irone isomers.
-
Strong Brønsted acids like sulfuric acid tend to favor the formation of the thermodynamically more stable β-irone.[1]
-
Weaker acids such as phosphoric acid, or specific Lewis acids like boron trifluoride, can be used to favor the formation of the kinetically controlled product, α-irone.[3]
-
Chlorosulfonic acid has been reported to produce a high yield of α-irones, with a significant proportion of the desirable cis-α-irone.[4]
Q3: What is the effect of temperature and reaction time on byproduct formation?
Temperature and reaction time are critical parameters for controlling the isomeric ratio of irones.
-
Low temperatures (e.g., -70°C to 0°C) and shorter reaction times generally favor the formation of α-irone.[4]
-
Higher temperatures and longer reaction times can lead to the isomerization of the initially formed α-irone to the more thermodynamically stable β-irone.[1]
Q4: How can I analyze the composition of my irone mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of the irone isomers in your reaction mixture.[5] High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and quantification of irones.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of irones | 1. Incomplete cyclization of pseudoionone (B86502).2. Decomposition of the product under harsh acidic conditions.3. Loss of product during workup and purification. | 1. Increase reaction time or catalyst concentration cautiously, monitoring for byproduct formation.2. Use a milder acid catalyst or lower the reaction temperature.3. Ensure efficient extraction and handle the product carefully during purification steps like distillation or chromatography.[1] |
| High proportion of β-irone byproduct | 1. Use of a very strong acid catalyst (e.g., concentrated sulfuric acid).2. High reaction temperature.3. Prolonged reaction time leading to isomerization of α-irone to β-irone. | 1. Switch to a weaker acid (e.g., phosphoric acid) or a Lewis acid (e.g., boron trifluoride).2. Conduct the reaction at a lower temperature.3. Monitor the reaction progress closely and quench it once the desired amount of α-irone is formed.[1] |
| Formation of other unidentified byproducts | 1. Self-condensation of the starting material (pseudoionone) or side reactions promoted by the acid catalyst.2. Impurities in the starting pseudoionone. | 1. Optimize reaction conditions (temperature, catalyst concentration) to favor the desired cyclization pathway.2. Ensure the purity of the starting pseudoionone through distillation or chromatography before the cyclization step.[8] |
| Difficulty in separating α-irone from other isomers | The boiling points of the irone isomers are very close, making separation by simple distillation challenging. | 1. Utilize fractional distillation with a high-efficiency column.2. Employ column chromatography on silica (B1680970) gel for separation.[9] |
Quantitative Data on Irone Synthesis
The following tables summarize the impact of different acid catalysts and reaction conditions on the yield and isomer distribution of irones.
Table 1: Influence of Acid Catalyst on Irone Isomer Distribution
| Acid Catalyst | Temperature (°C) | α-Irone (%) | β-Irone (%) | γ-Irone (%) | Total Yield (%) |
| 85% Phosphoric Acid | 80 | 57.2 | 16.1 | 17.7 | 91 |
| Sulfuric Acid (conc.) | Not specified | Low | High | Low | Not specified |
| Boron Trifluoride | 0-5 | ~92-95 (total α) | Not specified | Not specified | 82.7 |
| Chlorosulfonic Acid | -70 to -65 | 88 (46.5 trans, 41.5 cis) | 12 | 0 | 58.9 |
Data compiled from various sources.[1][3][4]
Experimental Protocols
Protocol 1: Synthesis of Pseudoionone from Citral (B94496) and Acetone (B3395972)
This protocol describes the base-catalyzed aldol (B89426) condensation of citral with acetone to produce pseudoionone, the precursor for irone synthesis.[1][10]
Materials:
-
Citral
-
Acetone (dried)
-
Sodium hydroxide (B78521) solution (e.g., 41% aqueous) or Sodium ethoxide in ethanol
-
Hydrochloric acid (1% aqueous solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ether)
Procedure:
-
In a round-bottomed flask equipped with a stirrer, add acetone and the sodium hydroxide solution.
-
While stirring at room temperature, slowly add citral to the mixture.
-
Heat the mixture gently (e.g., to 40°C) and continue stirring for approximately 1.5 hours.
-
After the reaction is complete, separate the aqueous layer.
-
Neutralize the organic layer with 1% hydrochloric acid.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess acetone and purify the resulting pseudoionone by distillation under reduced pressure.
Protocol 2: Acid-Catalyzed Cyclization of Pseudoionone to α-Irone
This protocol outlines the cyclization of pseudoionone to a mixture of irones with a high proportion of α-isomers using phosphoric acid.[1]
Materials:
-
Pseudoionone
-
85% Phosphoric acid
-
Toluene
-
Internal standard for GC analysis (e.g., tetradecane)
-
Sodium bicarbonate solution (saturated)
-
Sodium chloride solution (saturated)
-
Organic solvent for extraction (e.g., ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve pseudoionone and an internal standard in toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Carefully add 85% phosphoric acid to the stirred mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Once the desired conversion is achieved, cool the reaction mixture.
-
Neutralize the mixture by carefully adding it to a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic extract with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude irone mixture.
-
Purify the α-irone from the mixture by fractional distillation or column chromatography.
Visualizations
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Sciencemadness Discussion Board - alpha and beta ionone by cyclization of pseudoionone - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. SYNTHESIS OF PSEUDOIONONE [yyhx.ciac.jl.cn]
- 4. EP0499980A2 - Process for producing irone - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Pseudoionone synthesis from citral and acetone in a fixed bed catalytic reactor with lanthanum modified calcium oxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. med.unc.edu [med.unc.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Development for Resolving Racemic Mixtures of Irone
Welcome to the technical support center for the resolution of racemic irone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the most common resolution techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic mixtures of irone?
A1: The three main techniques for resolving racemic irone are:
-
Chiral Gas Chromatography (GC): This method separates the enantiomers of volatile compounds like irone using a chiral stationary phase (CSP).
-
Enzymatic Resolution: This technique utilizes enzymes, typically lipases, to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture (or a precursor) with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.
Q2: Which irone isomers can be separated using these methods?
A2: Chiral resolution techniques can be applied to separate the enantiomers of the main irone isomers: α-irone, β-irone, and γ-irone, including their cis and trans forms.
Q3: Is there a preferred method for resolving irone?
A3: The choice of method depends on the scale of the separation, the desired purity, and the available resources. Chiral GC is excellent for analytical and small-scale preparative separations. Enzymatic resolution offers high selectivity under mild conditions and can be suitable for moderate scales. Diastereomeric crystallization is a classical and industrially scalable method, particularly useful for large quantities.
Chiral Gas Chromatography (GC) Troubleshooting Guide
Chiral GC is a powerful technique for the analytical and preparative separation of irone enantiomers. However, achieving baseline resolution can be challenging. Here are some common issues and their solutions.
Q1: I am observing poor or no resolution of my irone enantiomers. What should I do?
A1: Poor resolution is a common problem. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Temperature Program: The separation of enantiomers on a chiral column is highly dependent on temperature.[1] Lowering the column temperature often improves resolution, as it increases the interaction time between the analytes and the chiral stationary phase. Try reducing the initial temperature and using a slower temperature ramp rate.[1][2]
-
Select the Right Chiral Stationary Phase (CSP): Cyclodextrin-based capillary columns are commonly used for the separation of chiral terpenes and related compounds like irone.[3][4] If you are not achieving separation, consider trying a different derivatized cyclodextrin (B1172386) column (e.g., β-DEX, γ-DEX) as the selectivity can vary significantly between different CSPs.
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency and resolution. While a higher linear velocity can shorten analysis time, a lower flow rate may improve separation.
-
Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks and poor resolution. Try diluting your sample and injecting a smaller volume.
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing for polar ketones like irone is often caused by unwanted interactions within the GC system.[5]
-
Check for Active Sites: Active silanol (B1196071) groups in the injector liner, on glass wool, or on the column itself can cause tailing of polar analytes.[5][6] Using a deactivated liner and ensuring your column is in good condition is crucial.
-
Ensure Proper Column Installation: An incorrectly installed column can create dead volumes, leading to peak tailing.[5][7]
-
Improve Column Cut: A clean, square cut of the fused silica (B1680970) column is essential for good peak shape. A poor cut can cause turbulence as the sample enters the column.[5]
-
Consider Solvent-Phase Mismatch: The polarity of the injection solvent should be compatible with the stationary phase. A significant mismatch can lead to poor peak shape.[5]
Q3: I am seeing ghost peaks in my chromatogram. What is the cause?
A3: Ghost peaks are typically caused by contamination in the GC system.
-
Clean the Injector: The injector is a common source of contamination. Regularly replace the septum and liner.
-
Bake Out the Column: Contaminants can accumulate on the column over time. Baking out the column at a high temperature (within the column's limits) can help remove these residues.
-
Check Carrier Gas Purity: Impurities in the carrier gas can also lead to ghost peaks. Ensure high-purity gas and the use of appropriate gas purifiers.
Experimental Workflow for Chiral GC Troubleshooting
Enzymatic Resolution Troubleshooting Guide
Enzymatic kinetic resolution is a highly selective method for obtaining enantiomerically pure irones. Lipases are commonly used to catalyze the acylation of one enantiomer, leaving the other unreacted.
Q1: My enzymatic resolution is showing low enantioselectivity (low ee%). How can I improve it?
A1: Low enantioselectivity is a key challenge in developing an effective enzymatic resolution.
-
Screen Different Lipases: The choice of lipase (B570770) is critical. Lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia, Pseudomonas fluorescens) can exhibit different enantioselectivities for the same substrate.[8]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes significantly increase enantioselectivity, although it may also decrease the reaction rate.[9]
-
Vary the Acyl Donor: The nature of the acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) can influence the enzyme's selectivity.
-
Solvent Engineering: The choice of organic solvent can dramatically affect enzyme activity and enantioselectivity. Screen a variety of solvents with different polarities.
-
Enzyme Immobilization: Immobilizing the lipase on a solid support can sometimes improve its stability and enantioselectivity.
-
Protein Engineering: In more advanced applications, rational design or directed evolution can be used to engineer the lipase for improved enantioselectivity.[6][10]
Q2: The reaction rate is too slow. What can I do?
A2: A slow reaction rate can make the process impractical.
-
Increase Temperature: While lower temperatures can improve selectivity, a modest increase in temperature can significantly boost the reaction rate. An optimal balance needs to be found.
-
Increase Enzyme Loading: Using a higher concentration of the enzyme will increase the overall reaction rate.
-
Optimize Substrate Concentration: While high substrate concentrations can lead to substrate inhibition, ensuring the concentration is not too low is important for a reasonable reaction rate.
-
Agitation: Proper mixing is important to ensure good contact between the substrate and the enzyme, especially with immobilized enzymes.
Q3: How do I separate the product from the unreacted starting material?
A3: After the enzymatic reaction, you will have a mixture of the acylated irone enantiomer and the unreacted irone alcohol enantiomer. These can typically be separated by standard column chromatography, as their polarities will be significantly different.
Logical Workflow for Optimizing Enzymatic Resolution
Diastereomeric Crystallization Troubleshooting Guide
This method is particularly useful for the large-scale resolution of a key precursor in irone synthesis, (±)-2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid.[11]
Q1: No crystals are forming after adding the chiral resolving agent. What is the problem?
A1: Failure to crystallize is often related to solubility issues.
-
Solvent Screening: The choice of solvent is critical. The diastereomeric salts should have different solubilities in the chosen solvent. A systematic screening of solvents with varying polarities is recommended.
-
Supersaturation: The solution may not be sufficiently concentrated for crystallization to occur. Try slowly evaporating the solvent or adding an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.
-
Temperature: Ensure you are cooling the solution sufficiently and slowly to allow for crystal formation.
Q2: The yield of the desired diastereomeric salt is low. How can I improve it?
A2: Low yield means a significant amount of your target diastereomer remains in the mother liquor.
-
Optimize Solvent and Temperature: Further screening for a solvent that minimizes the solubility of the desired diastereomer is key. Lowering the final crystallization temperature can also improve yield.
-
Control Cooling Rate: A slow cooling rate can promote the growth of larger, purer crystals and improve recovery.
-
Seeding: Adding a small amount of the pure desired diastereomeric salt (seed crystals) to the supersaturated solution can induce crystallization and improve yield and purity.
Q3: The purity (diastereomeric excess) of my crystals is low. What can I do?
A3: Low purity indicates that the other diastereomer is co-crystallizing.
-
Recrystallization: The most common way to improve purity is to recrystallize the obtained crystals. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.
-
Solvent Choice: The solvent can affect the selectivity of the crystallization. A different solvent may provide better discrimination between the two diastereomers.
-
Kinetic vs. Thermodynamic Control: Sometimes, the less soluble diastereomer at equilibrium (thermodynamic product) is not the one that crystallizes fastest (kinetic product). Allowing the crystallization to proceed for too long can lead to a decrease in purity if the kinetic product is the desired one.[12]
Data Presentation
Table 1: Chiral Gas Chromatography of Irone Enantiomers - Representative Data
| Parameter | Value | Reference |
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) | [4] |
| Temperature Program | Example: 75°C (15 min), then 20°C/min to 230°C (15 min) | [13] |
| Carrier Gas | Helium or Hydrogen | [4] |
| Resolution (Rs) | >1.5 (baseline separation) is achievable | [4] |
| Enantiomeric Excess (ee%) | Can be calculated from peak areas | [14] |
Table 2: Enzymatic Resolution of Irone Precursors - Representative Data
| Parameter | Value | Reference |
| Enzyme | Lipase from Pseudomonas fluorescens (Lipase AK) | [15] |
| Acyl Donor | Vinyl acetate | [16] |
| Solvent | Organic solvent (e.g., isooctane) | [17] |
| Temperature | 30-50°C | [16][17] |
| Enantiomeric Excess (ee%) | Up to >98% for the unreacted alcohol | [15] |
| Yield | Theoretical maximum of 50% for each enantiomer | [18] |
Table 3: Diastereomeric Crystallization of an Irone Precursor - Representative Data*
| Parameter | Value | Reference |
| Racemic Compound | (±)-2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid | [11] |
| Chiral Resolving Agent | Chiral amine (e.g., (R)-1-phenylethylamine) | [8] |
| Solvent | Acetonitrile or other suitable organic solvent | [12] |
| Yield of Diastereomeric Salt | Dependent on crystallization conditions | [12] |
| Enantiomeric Purity of Final Irone | High enantiomeric purity can be achieved after liberation from the salt | [11] |
*Data for the resolution of a direct precursor to irone synthesis.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography of Irone Enantiomers
This protocol provides a general guideline for the chiral GC separation of irone enantiomers. Optimization will be required for specific instruments and columns.
-
Column Installation: Install a cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) according to the manufacturer's instructions. Ensure a clean, square cut of the column ends.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start with an initial temperature of 60°C for 1 minute, then ramp at 2°C/minute to 200°C and hold for 10 minutes. This program should be optimized to achieve the best resolution.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
-
Sample Preparation: Dissolve the racemic irone sample in a suitable solvent (e.g., hexane (B92381) or diethyl ether) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Analysis: Integrate the peaks corresponding to the irone enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Irone Precursor
This protocol describes a typical procedure for the enzymatic kinetic resolution of a racemic secondary alcohol, which is a common intermediate in irone synthesis.
-
Reaction Setup: To a solution of the racemic alcohol (1 mmol) in a suitable organic solvent (e.g., 10 mL of isooctane), add the lipase (e.g., 50 mg of Lipase AK from Pseudomonas fluorescens).
-
Acylation: Add an acyl donor (e.g., 1.5 mmol of vinyl acetate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking small aliquots and analyzing them by chiral GC.
-
Work-up: When the conversion reaches approximately 50%, filter off the enzyme.
-
Separation: Concentrate the filtrate and separate the resulting acetylated product from the unreacted alcohol by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed acetate by chiral GC.
Protocol 3: Diastereomeric Salt Crystallization of (±)-2,2,4-trimethyl-3-cyclohexene-1-carboxylic acid
This protocol outlines the resolution of a key precursor for irone synthesis.[11]
-
Salt Formation: Dissolve the racemic acid (10 mmol) in a minimal amount of a hot solvent (e.g., acetonitrile). In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) in the same hot solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected crystals from the same or a different solvent system.
-
Liberation of the Enantiomer: Suspend the diastereomerically pure salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid. Extract the free enantiomerically enriched acid with an organic solvent (e.g., diethyl ether).
-
Analysis: Determine the enantiomeric excess of the resolved acid using chiral GC or by converting it to a methyl ester and analyzing by chiral GC. The other enantiomer can be recovered from the mother liquor.
References
- 1. agilent.com [agilent.com]
- 2. WO2022225459A1 - Synthesis of enantiopure cis-α-irone from a renewable carbon source - Google Patents [patents.google.com]
- 3. hplc.sk [hplc.sk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved Enantioselectivity of a Lipase by Rational Protein Engineering | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. Stereoselective Crystallization as a Key Step for the Synthesis of New Epimers of Captopril Derivatives | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 15. researchgate.net [researchgate.net]
- 16. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Olfactory Analysis of alpha-Irone and beta-Irone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the olfactory properties of two key isomers of irone: alpha-irone and beta-irone (B12784010). These compounds are critical components of the scent of orris root and are widely used in the fragrance industry. This document synthesizes available experimental data to offer an objective comparison of their scent profiles, odor thresholds, and the underlying signaling pathways involved in their perception.
Olfactory Profile Comparison
The olfactory characteristics of this compound and beta-irone, while both contributing to the overall "orris" or "violet" scent, exhibit distinct nuances. The following table summarizes their scent profiles based on available literature and industry descriptions.
| Olfactory Attribute | This compound | beta-Irone |
| Primary Scent | Orris, violet, floral, woody[1][2][3] | Violet, powdery, fruity, green[4] |
| Secondary Notes | Berry, raspberry, powdery, sweet[1][2][3] | Woody, floral, anisic, liquorice[4] |
| Odor Description | Described as having a rich, floral, and natural character. It is noted for being extremely diffusive and adding volume and tenacity to compositions.[2] | Characterized by a strong, transparent fruity-green top note, a rich violet floral heart, and a long-lasting powdery and woody base.[4] |
| Odor Threshold | 7,373 ng/L air[5] | Not explicitly found, but described as a very powerful and impactful material. |
Experimental Data Summary
While comprehensive, side-by-side quantitative sensory panel data for alpha- and beta-irone is limited in publicly available literature, gas chromatography-olfactometry (GC-O) studies provide valuable comparative insights.
A study involving GC-sniffing evaluation of a synthesized (±)-β-irone sample compared its aroma to a commercial synthetic α-irone (IRONE ALPHA) and natural orris absolute. The findings are summarized below:
| Sample | Key Olfactory Descriptors |
| (±)-β-Irone | Strong powdery and violet aroma, fruity, green.[4] |
| IRONE ALPHA (α-Irone rich) | Weaker powdery character, woody, earthy, with a less pronounced violet floral scent compared to β-irone.[4] |
| Orris Absolute | Strong powdery aroma, fatty, lacks the fruity and green notes of β-irone.[4] |
These results suggest that beta-irone is a significant contributor to the characteristic powdery and violet notes of orris, with a more pronounced fruity and green character than this compound.
Signaling Pathways
The perception of odorants like alpha- and beta-irone is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. While the specific receptors for alpha- and beta-irone have not been definitively identified in the available literature, the signaling pathway for structurally similar terpenoids is well-established. Furthermore, studies on the closely related ionones provide strong evidence for the likely pathway.
The proposed olfactory signaling pathway for alpha- and beta-irone is as follows:
-
Receptor Binding: The irone isomer binds to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron. Evidence from the structurally similar beta-ionone (B89335) suggests that the OR51E2 receptor is a likely candidate.[6] Both alpha- and beta-ionone have been shown to be agonists for this receptor.[7][8]
-
G-Protein Activation: This binding event causes a conformational change in the OR, leading to the activation of an olfactory-specific G-protein, Gαolf .
-
Second Messenger Production: The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII) , an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) .
-
Ion Channel Gating: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization and Signal Transduction: The influx of cations (primarily Ca2+ and Na+) through the CNG channels depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.
Some olfactory signaling can also occur through the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). However, the cAMP pathway is considered the canonical pathway for many odorants.
Caption: Proposed olfactory signaling pathway for alpha- and beta-Irone.
Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the comparison of alpha- and beta-irone.
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate volatile compounds in a sample and identify which are odor-active.
Methodology:
-
Sample Preparation: Alpha- and beta-irone are prepared as dilute solutions in an appropriate solvent (e.g., ethanol (B145695) or diethyl ether).
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP) is used. The column effluent is split between the FID and the ODP.[9]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS) is typically used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation of the analytes (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and polarity. For instance, hold at 50°C for 2 minutes, then ramp to 270°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP and records the time, duration, and a description of any detected odor. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.
-
Data Analysis: The olfactogram (a chromatogram of odor activity) is aligned with the FID chromatogram to correlate specific chemical peaks with the perceived odors.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation of Fragrance Profile
Objective: To quantitatively describe and compare the olfactory profiles of alpha- and beta-irone using a trained sensory panel.
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and trained to identify and rate the intensity of a range of standard odor attributes relevant to irones (e.g., violet, orris, powdery, woody, fruity, green).
-
Sample Preparation: The irones are diluted to a standardized concentration in an odorless solvent (e.g., dipropylene glycol) and applied to smelling strips. A control strip with only the solvent is also prepared.
-
Evaluation Procedure:
-
The smelling strips are presented to the panelists in a randomized and blind manner in a well-ventilated, odor-free environment.
-
Panelists are instructed to sniff each strip for a controlled duration (e.g., 3 seconds).
-
They then rate the intensity of each predefined olfactory attribute on a labeled magnitude scale (e.g., a 15-point scale where 0 = not perceptible and 15 = extremely strong).
-
A break is enforced between samples to prevent olfactory fatigue.
-
-
Data Analysis: The intensity ratings for each attribute are averaged across all panelists for both alpha- and beta-irone. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in the perceived intensities of the attributes between the two isomers. The results are often visualized using a spider or radar plot.
Caption: Workflow for sensory panel evaluation of fragrance profiles.
References
- 1. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. rupress.org [rupress.org]
- 5. Reactome | Olfactory Signaling Pathway [reactome.org]
- 6. Frontiers | Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation [frontiersin.org]
- 7. Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aidic.it [aidic.it]
Olfactory threshold comparison of irone enantiomers
A Comprehensive Comparison of the Olfactory Thresholds of Irone Enantiomers
For researchers, scientists, and professionals in the fields of fragrance and drug development, a nuanced understanding of the olfactory properties of chiral molecules is paramount. This guide provides an objective comparison of the olfactory thresholds of various irone enantiomers, supported by available experimental data. Irones, key components of the prized orris root oil, exhibit a range of olfactory characteristics that are intrinsically linked to their stereochemistry.
Quantitative Olfactory Threshold Data
The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For chiral molecules like irones, the different spatial arrangements of their enantiomers can lead to significant variations in their interaction with olfactory receptors, resulting in different odor perceptions and detection thresholds. While comprehensive quantitative data for all irone enantiomers is not extensively available in a single source, the following table summarizes the available information. It is important to note that both (–)-cis-α-irone and (–)-cis-γ-irone are reported to be olfactorily stronger than their corresponding (+)-enantiomers, which implies they have lower olfactory thresholds.[1]
| Enantiomer | Olfactory Threshold | Odor Description |
| α-Irone Enantiomers | ||
| (+)-cis-α-Irone | Data not available | Highly aromatic.[2] |
| (-)-cis-α-Irone | Reported as stronger than (+)-enantiomer[1] | Possesses a distinct orris-butter character.[1] |
| (+)-trans-α-Irone | Data not available | Weak scent.[2] |
| (-)-trans-α-Irone | Data not available | Weak scent. |
| β-Irone Enantiomers | ||
| (±)-β-Irone | Strong aroma at 0.02% and 0.008% concentrations | Strong, transparent, fruity green top note, rich violet floral heart note, and a clear, powerful, long-lasting powdery last note with a woody odor.[3][4][5] |
| γ-Irone Enantiomers | ||
| (+)-cis-γ-Irone | Data not available | |
| (-)-cis-γ-Irone | Reported as stronger than (+)-enantiomer[1] |
Experimental Protocols for Olfactory Threshold Determination
The determination of olfactory thresholds is a critical aspect of sensory science and is typically conducted using standardized methodologies to ensure accuracy and reproducibility. The most common methods involve Gas Chromatography-Olfactometry (GC-O) and sensory panel assessments following established guidelines, such as the ASTM E679 standard.[6][7][8][9][10]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12][13][14]
Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the components are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained sensory panelist or "assessor" detects and describes the odor of the eluting compounds.[11][12][14]
Procedure:
-
Sample Preparation: The irone enantiomers are prepared in a suitable solvent at various concentrations.
-
Injection: A specific volume of the sample is injected into the GC.
-
Separation: The enantiomers are separated on a chiral GC column.
-
Olfactory Detection: A trained assessor at the sniffing port records the time and duration of any detected odor, along with a qualitative description.
-
Dilution Series: To determine the detection threshold, a series of dilutions of the sample is analyzed. The lowest concentration at which the odor is reliably detected is considered the threshold. This can be done using methods like Aroma Extract Dilution Analysis (AEDA).[15]
ASTM E679: Forced-Choice Ascending Concentration Series
This standard practice provides a systematic method for determining odor and taste thresholds.[7][16][8][9][10]
Principle: The method employs a forced-choice trial, typically a triangular test, where a panelist is presented with three samples, two of which are blanks (solvent or air) and one contains the odorant at a specific concentration. The panelist's task is to identify the odd sample. The concentrations are presented in an ascending order.
Procedure:
-
Panelist Selection and Training: A panel of assessors is selected and trained to reliably detect and report odors.
-
Sample Presentation: In each trial, three samples are presented to the panelist. The position of the odorant-containing sample is randomized.
-
Ascending Concentration: The concentration of the odorant is progressively increased in subsequent trials.
-
Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications. The group threshold is then determined from the individual thresholds.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved in olfactory threshold determination and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for determining the olfactory threshold of irone enantiomers.
Caption: General olfactory signal transduction pathway initiated by an odorant.
The Biological Basis of Enantiomeric Discrimination
The ability to distinguish between enantiomers originates at the molecular level within the olfactory system. Odorant molecules are detected by a vast family of Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[17][18][19][20][21][22][23]
When an irone enantiomer binds to its specific OR, it induces a conformational change in the receptor, initiating an intracellular signaling cascade.[17][18] This process involves the activation of a G-protein (specifically G-olf), which in turn activates adenylyl cyclase.[18][22] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions.[18][24] This influx depolarizes the neuron, and if the stimulus is strong enough, generates an action potential that travels to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.[24]
The stereospecificity of the binding pocket of the ORs is the key to differentiating between enantiomers. Just as a left-handed glove does not fit a right hand, one enantiomer may bind more strongly or activate a receptor more effectively than its mirror image, resulting in a different perceived odor or a lower detection threshold.
References
- 1. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]
- 2. (+)-cis-alpha-Irone|206.32 g/mol|CAS 35124-13-1 [benchchem.com]
- 3. Synthesis and olfactory evaluation of (±)-β-irone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and olfactory evaluation of (±)-β-irone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. researchgate.net [researchgate.net]
- 10. env.go.jp [env.go.jp]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. aidic.it [aidic.it]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. fivesenses.com [fivesenses.com]
- 17. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | Olfactory Signaling Pathway [reactome.org]
- 22. pnas.org [pnas.org]
- 23. Khan Academy [khanacademy.org]
- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Cis-alpha-Irone and Trans-alpha-Irone
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between stereoisomers is paramount. This guide provides a detailed comparison of cis-alpha-Irone and trans-alpha-Irone, focusing on their distinct olfactory properties and outlining the experimental methodologies used to evaluate their biological effects. While quantitative comparative data for all biological activities is not extensively available in the public domain, this guide synthesizes the current understanding and provides the necessary protocols for further investigation.
Olfactory Activity: A Tale of Two Isomers
The most pronounced difference in the biological activity between cis-alpha-Irone and trans-alpha-Irone lies in their interaction with olfactory receptors, resulting in markedly different odor profiles. The spatial arrangement of the atoms in these isomers critically influences their ability to bind to and activate specific olfactory receptors in the nasal epithelium.
Table 1: Comparison of Olfactory Properties of cis-alpha-Irone and trans-alpha-Irone
| Property | cis-alpha-Irone | trans-alpha-Irone |
| Odor Description | Strong, fine iris-like, floral, green, woody, and fruity notes. | Weak scent, described as sweet, dry, violet, and rosy. |
| Olfactory Potency | High | Low |
The distinct difference in odor perception strongly suggests a higher binding affinity and/or efficacy of cis-alpha-Irone at the responsible olfactory receptors compared to its trans counterpart.
Experimental Protocols for Evaluating Biological Activity
To quantitatively assess the biological activity of these isomers, specific in vitro and sensory evaluation methods are employed. Below are detailed protocols for key experiments.
Olfactory Receptor Activation Assays
The activation of olfactory receptors (ORs) by odorants can be quantified using heterologous expression systems. In these assays, a specific OR is expressed in a host cell line (e.g., HEK293 or Hana3A) that does not normally express it. The binding of a ligand to the OR triggers an intracellular signaling cascade, which is then measured.
1. Luciferase Reporter Assay
This assay measures the activation of an olfactory receptor by linking it to the expression of a luciferase enzyme.
-
Cell Culture and Transfection:
-
Hana3A cells are cultured in M10 media at 37°C with 5% CO2.
-
Cells are plated in 96-well plates.
-
For each well, cells are transfected with plasmids containing the olfactory receptor of interest, an accessory protein (e.g., RTP1S), and a reporter gene construct where luciferase expression is driven by a cyclic AMP (cAMP) response element (CRE). A Renilla luciferase vector is often co-transfected for normalization.
-
-
Odorant Stimulation:
-
Twenty-four hours post-transfection, the transfection medium is replaced with a serum-free medium containing the desired concentration of cis-alpha-Irone or trans-alpha-Irone. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the odorant for a defined period (e.g., 4 hours).
-
-
Luminescence Measurement:
-
Luciferase substrate is added to each well.
-
The luminescence generated by the firefly luciferase (indicating receptor activation) and Renilla luciferase (for normalization) is measured using a luminometer.
-
-
Data Analysis:
-
The firefly luminescence is normalized to the Renilla luminescence to control for transfection efficiency.
-
The fold-change in luciferase activity compared to the vehicle control is calculated.
-
Dose-response curves are generated by testing a range of odorant concentrations, from which EC50 values (the concentration that elicits a half-maximal response) can be determined.
-
2. Real-Time cAMP Assay
This method directly measures the production of cyclic AMP (cAMP), a key second messenger in the olfactory signaling pathway.
-
Cell Preparation:
-
Cells expressing the target olfactory receptor are plated in a 96-well plate.
-
The cells are loaded with a cAMP-sensitive biosensor, often a luminescent or fluorescent probe.
-
-
Odorant Stimulation and Measurement:
-
The plate is placed in a luminometer or fluorescence plate reader.
-
Basal signal is measured before the addition of the odorant.
-
A solution of cis-alpha-Irone or trans-alpha-Irone is added to the wells.
-
The change in luminescence or fluorescence, corresponding to the change in intracellular cAMP levels, is monitored in real-time.
-
-
Data Analysis:
-
The response is quantified as the change in signal over baseline.
-
EC50 values can be determined from dose-response curves.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to determine the odor activity of individual volatile compounds in a mixture. It can be used to determine the odor detection thresholds of cis-alpha-Irone and trans-alpha-Irone.
-
Instrumentation:
-
A gas chromatograph (GC) is equipped with a column suitable for separating the isomers.
-
The effluent from the GC column is split between a conventional detector (e.g., a flame ionization detector or a mass spectrometer) and a sniffing port.
-
Humidified air is mixed with the effluent directed to the sniffing port to prevent the nasal passages of the assessor from drying out.
-
-
Procedure:
-
A sample containing a known concentration of the irone isomer is injected into the GC.
-
A trained sensory panelist or a human assessor sniffs the effluent at the sniffing port and records the time and description of any detected odor.
-
The sample is serially diluted and re-analyzed until the odor is no longer detectable.
-
-
Data Analysis:
-
The odor detection threshold is the lowest concentration at which the compound's odor is detected by a certain percentage of the panel (typically 50%).
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating and mediating the biological activity of these isomers, the following diagrams are provided.
A Comparative Guide to the GC-MS Fragmentation Patterns of Irone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of α-, β-, and γ-irone, isomers known for their significance in fragrance chemistry and potential applications in drug development. Due to the structural similarities of these isomers, their mass spectra exhibit subtle but important differences that, in conjunction with chromatographic data, allow for their individual identification.
Comparison of Mass Spectra
The electron ionization (EI) mass spectra of irone isomers are characterized by a molecular ion peak at m/z 206 and a series of common fragment ions. However, the relative intensities of these fragments can differ, aiding in their differentiation. While mass spectral data for α- and β-irone are well-documented, publicly available, detailed fragmentation data for γ-irone is limited. Literature suggests that the fragmentation patterns of all three isomers are very similar, making chromatographic separation essential for unambiguous identification.
Below is a summary of the major mass fragments for α- and β-irone, based on available spectral data. The differentiation of γ-irone primarily relies on its unique retention time during gas chromatography.
| m/z | Putative Fragment Structure/Loss | α-Irone (Relative Intensity %) | β-Irone (Relative Intensity %) | γ-Irone (Relative Intensity %) |
| 206 | [M]+• (Molecular Ion) | ~20 | ~15 | Data not publicly available |
| 191 | [M-CH₃]+ | ~15 | ~25 | Data not publicly available |
| 163 | [M-C₃H₇]+ | ~30 | ~40 | Data not publicly available |
| 136 | Retro-Diels-Alder Fragmentation | ~80 | Base Peak (100) | Data not publicly available |
| 121 | [C₉H₁₃]+ | Base Peak (100) | ~90 | Data not publicly available |
| 93 | [C₇H₉]+ | ~60 | ~70 | Data not publicly available |
| 43 | [CH₃CO]+ | ~50 | ~60 | Data not publicly available |
Experimental Protocols
A robust GC-MS method is crucial for the successful separation and identification of irone isomers. The following protocol outlines a typical methodology.
Sample Preparation
Samples containing irone isomers, such as essential oils or reaction mixtures, should be diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or split injection, e.g., 20:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 240 °C.
-
Hold: 10 minutes at 240 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Experimental Workflow
The logical flow of the GC-MS analysis for irone isomers is depicted in the following diagram.
Caption: GC-MS workflow for irone isomer analysis.
Signaling Pathways and Logical Relationships
The fragmentation of irone isomers in the mass spectrometer follows established principles of organic mass spectrometry. The initial electron ionization event forms a molecular radical cation, which then undergoes a series of fragmentation reactions to produce smaller, charged fragments. The stability of the resulting carbocations and radical species dictates the preferred fragmentation pathways.
Caption: Primary fragmentation pathways of irones.
Sensory panel evaluation of synthetic vs natural alpha-Irone
In the world of fragrance and flavor, the distinction between natural and synthetic molecules is a subject of continuous scientific and commercial interest. Alpha-irone, a key odorant responsible for the characteristic violet and orris aroma, is a prime example. While natural this compound, extracted from the rhizomes of Iris species, is prized for its complexity and depth, its high cost and lengthy production process have driven the development of synthetic alternatives.[1][2][3] This guide provides a comparative overview of the sensory properties of natural and synthetic this compound, supported by a detailed experimental protocol for sensory panel evaluation.
Due to the proprietary nature of fragrance research and the inherent complexity of "natural" extracts, which are often a specific blend of isomers, direct, publicly available quantitative sensory panel data comparing natural and synthetic this compound is scarce. Therefore, the following table presents a representative summary of expected sensory attributes based on qualitative descriptions from scientific literature and general principles of sensory science. This hypothetical data illustrates the likely differences a trained sensory panel would identify.
Comparative Sensory Profile: Natural vs. Synthetic this compound
| Sensory Attribute | Natural this compound (from Orris Butter) | Synthetic this compound | Likely Rationale for Difference |
| Primary Note | Rich, Floral (Violet, Orris) | Clean, Floral (Violet, Orris) | Natural extracts contain a complex mixture of irone isomers and other volatile compounds that contribute to a richer profile.[4][5] |
| Secondary Notes | Powdery, Woody, Earthy | Powdery, slightly Woody | Synthetic this compound is often a specific isomer or a simpler mixture, leading to a less complex scent with fewer earthy undertones.[6][7] |
| Tertiary Notes | Fruity (Raspberry), Sweet | Subtle Fruity nuances | The presence of trace compounds in the natural extract can introduce subtle fruity and sweet notes.[6][8] |
| Diffusion | High, Voluminous | High | Both forms of this compound are known for their excellent diffusiveness and ability to add "lift" to a fragrance.[6][8] |
| Tenacity | Very High | High | The complexity of the natural extract may contribute to a longer-lasting and evolving scent profile on a substrate. |
| Overall Complexity | High | Moderate to High | Natural extracts are inherently more complex due to the presence of various isomers and other minor components from the plant matrix. |
This table presents hypothetical data based on qualitative descriptions in the cited literature. The perceived intensities would be quantified by a trained sensory panel.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
To objectively quantify the sensory differences between natural and synthetic this compound, a Quantitative Descriptive Analysis (QDA) by a trained sensory panel is the recommended methodology.
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their sensory acuity, ability to describe scents, and consistency in their evaluations.[9]
-
Panelists undergo intensive training to develop a standardized lexicon of descriptive terms for the aroma of this compound. This is achieved through exposure to a range of reference standards representing the key aroma attributes (e.g., specific floral, woody, and fruity scents).
2. Sample Preparation:
-
Samples of natural this compound (e.g., a high-purity extract from Iris pallida) and synthetic this compound are diluted to an appropriate, perceptually equivalent intensity in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).
-
Samples are presented in coded, identical containers to blind the panelists to the identity of the samples.
3. Evaluation Procedure:
-
Evaluations are conducted in a controlled sensory analysis laboratory with individual booths to prevent distractions and interactions between panelists.
-
Panelists are presented with the coded samples in a randomized order.
-
Using the established lexicon, panelists rate the intensity of each sensory attribute for each sample on a structured scale (e.g., a 15-point intensity scale).
4. Data Analysis:
-
The intensity ratings from all panelists are collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA), to identify significant differences in the sensory profiles of the natural and synthetic this compound samples.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.
Below is a diagram illustrating the workflow for this sensory panel evaluation.
Caption: Workflow for a sensory panel evaluation.
Conclusion
While synthetic this compound offers a high degree of purity and cost-effectiveness, natural this compound from orris provides a more complex and nuanced olfactory experience. This is largely due to the presence of a specific blend of isomers and other trace volatile compounds from the natural source. The choice between natural and synthetic this compound will ultimately depend on the specific application, desired sensory profile, and economic considerations. For researchers and product developers, conducting a rigorous sensory panel evaluation, as outlined in the protocol above, is essential for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. ScenTree - this compound (CAS N° 79-69-6) [scentree.co]
- 3. researchgate.net [researchgate.net]
- 4. From commercial racemic fragrances to odour active enantiopure compounds: the ten isomers of irone [comptes-rendus.academie-sciences.fr]
- 5. iris.cnr.it [iris.cnr.it]
- 6. This compound, 79-69-6 [thegoodscentscompany.com]
- 7. IRONE ALPHA [studio.dsm-firmenich.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
A Comparative Guide to Chiral Columns for the Enantioseparation of Irones
For researchers, scientists, and professionals in drug development and fragrance chemistry, the stereochemistry of irones is of paramount importance, as the individual enantiomers can exhibit distinct olfactory properties and biological activities. The effective separation of these chiral compounds is crucial for both analytical characterization and preparative isolation. This guide provides a comparative overview of the efficacy of different chiral columns for the separation of irone enantiomers, focusing on modified cyclodextrin-based Gas Chromatography (GC) columns and polysaccharide-based High-Performance Liquid Chromatography (HPLC) columns.
Data Presentation: Comparison of Chiral Column Performance
| Chiral Stationary Phase | Column Type | Target Analytes | Separation Principle | Reported Performance | Potential for Irone Separation |
| Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin | Gas Chromatography (GC) | cis-α-Irone, trans-α-Irone, β-Irone, cis-γ-Irone | Inclusion complexation | Successful baseline separation of all major irone enantiomers has been reported.[1] | Demonstrated Efficacy: This is the established method for the enantioseparation of irones. |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | High-Performance Liquid Chromatography (HPLC) | Wide range of chiral compounds, including ketones | Hydrogen bonding, π-π interactions, and steric hindrance with the helical polymer structure | High resolution for many chiral ketones. | High Potential: Given its broad enantioselectivity for ketones, it is expected to be effective for irone separation. Optimization of the mobile phase would be required. |
| Amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | High-Performance Liquid Chromatography (HPLC) | Wide range of chiral compounds, including ketones | Similar to cellulose-based phases, with potential for different chiral recognition patterns due to the amylose backbone | Often provides complementary selectivity to cellulose-based columns for chiral ketones. | High Potential: A valuable alternative to Chiralcel OD-H, potentially offering different elution orders or improved resolution for specific irone isomers. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the GC separation of irones and a general protocol for the HPLC separation of chiral ketones on polysaccharide-based columns, which can be adapted for irone enantioseparation.
Gas Chromatography (GC) with a Modified Cyclodextrin Column
This protocol is based on the pioneering work for the enantioseparation of irones.[1]
-
Column: Capillary GC column (e.g., 25 m x 0.25 mm I.D.) coated with a chiral stationary phase of octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin diluted in a polysiloxane.
-
Carrier Gas: Hydrogen or Helium.
-
Injection: Split/splitless injector, with an appropriate split ratio to avoid column overload.
-
Temperature Program: An optimized temperature program is crucial. A typical starting point would be an initial temperature of 60°C, held for 1-2 minutes, followed by a ramp of 2-5°C/min to a final temperature of 180-200°C.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS) for identification.
-
Sample Preparation: Irones are typically diluted in a suitable organic solvent like hexane (B92381) or dichloromethane (B109758) before injection.
High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Columns
The following is a general protocol for the separation of chiral ketones on Chiralcel® OD-H or Chiralpak® AD-H, which serves as a starting point for developing a method for irones.
-
Columns:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel)
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)
-
-
Mobile Phase: A normal-phase mobile phase is typically employed. A common starting point is a mixture of n-hexane and an alcohol modifier, such as isopropanol (B130326) or ethanol. The ratio of hexane to alcohol is a critical parameter to optimize, with typical ranges from 99:1 to 90:10 (v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient, or controlled at a specific temperature (e.g., 25°C) for improved reproducibility.
-
Detection: UV detector, typically at a wavelength where the irone molecule absorbs (e.g., around 220-254 nm).
-
Sample Preparation: The irone sample should be dissolved in the mobile phase or a solvent miscible with the mobile phase.
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagrams illustrate the experimental workflows for chiral separation using both GC and HPLC.
References
A Comparative Guide to the Validation of Analytical Methods for α-Irone in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of α-Irone, a key fragrance component in essential oils, particularly from Orris root (Iris species). The selection of an appropriate analytical method is critical for quality control, formulation development, and regulatory compliance. This document summarizes the performance of common analytical techniques and provides detailed experimental protocols to support methodological validation in a research and development setting.
Comparison of Analytical Methods
The quantification of α-Irone in the complex matrix of essential oils is predominantly achieved through chromatographic techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most prevalent and well-suited approach due to the volatile nature of α-Irone. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for non-volatile or thermally labile compounds but is less commonly employed for α-Irone analysis.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 90-110% | 85-115% |
| Precision (% RSD) | < 15% | < 15% | < 20% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (ng/mL range) | Higher (µg/mL range, dependent on chromophore) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range) | Moderate (ng/mL range) | Higher (µg/mL range, dependent on chromophore) |
| Specificity | High (based on mass spectra) | Moderate (based on retention time) | Moderate to Low (potential for co-elution) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices.
Materials:
-
Essential oil sample
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
Procedure:
-
Accurately weigh a small amount of the essential oil sample (e.g., 10-50 mg) into a 20 mL headspace vial.
-
Seal the vial immediately with the screw cap.
-
Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 60-80°C) for an equilibration period (e.g., 15-30 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity for the identification and quantification of α-Irone.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or Split (e.g., 10:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 180°C at 4°C/min
-
Ramp to 280°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (select characteristic ions for α-Irone, e.g., m/z 206, 191, 136).
Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for α-Irone.
Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.
A Comparative Structural Analysis of Irones and Damascones for Olfactory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and physicochemical properties of irones and damascones, two important classes of fragrance compounds. The information presented is supported by experimental data and detailed methodologies to assist in further research and development.
Structural Overview
Irones and damascones are monoterpenoid ketones that share a common structural feature: a substituted cyclohexene (B86901) ring. However, the specific arrangement of methyl groups and the position of the double bond within the ring, as well as the structure of the acyl side chain, give rise to distinct isomers with unique olfactory properties.
Irones , with a chemical formula of C₁₄H₂₂O, are characterized by a tetramethyl-substituted cyclohexene ring. The position of the double bond in the ring differentiates the main isomers: alpha-irone (α-irone) and gamma-irone (B1235832) (γ-irone).[1][2]
Damascones , with a chemical formula of C₁₃H₂₀O, possess a trimethyl-substituted cyclohexene ring.[3] The primary isomers, alpha-damascone (B1235874) (α-damascone), beta-damascone (B3424486) (β-damascone), and delta-damascone (B1588474) (δ-damascone), are distinguished by the location of the double bond within the cyclohexene ring.[3][4]
The structural differences between the isomers of irones and damascones are illustrated in the diagram below.
References
Safety Operating Guide
Safe Disposal of alpha-Irone in a Laboratory Setting
The proper disposal of alpha-Irone is critical for ensuring laboratory safety and environmental protection. As a combustible liquid that can cause skin and eye irritation and is harmful if swallowed, this compound must be managed as a hazardous chemical waste.[1] Disposal procedures should align with institutional protocols and local, state, and federal regulations.[2][3][4] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3][5]
Hazard Profile and Safety Data
Before handling this compound for disposal, it is essential to be aware of its hazard profile. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1]
| Parameter | Value | Source |
| Chemical Formula | C14H22O | [1] |
| CAS Number | 79-69-6 | [1] |
| GHS Classification | Combustible liquid, Acute toxicity (Oral), Skin irritation, Eye irritation. | [1] |
| Signal Word | Warning | [1] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2][3] | Not considered Persistent, Bioaccumulative, and Toxic (PBT).[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and alkalis.[1][4] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of unused or waste this compound and contaminated materials.
Waste Identification and Segregation
-
Identify as Hazardous Waste : All unwanted this compound, solutions containing it, and materials contaminated with it (e.g., absorbent pads, gloves, empty containers) must be treated as hazardous waste.[5]
-
Segregate Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program. Store it separately from incompatible materials like strong oxidizing agents.[1][7]
Waste Collection and Containment
-
Select an Appropriate Container : Use a chemically compatible container for waste collection, preferably the original container if it is in good condition.[7][8] The container must have a secure, leak-proof lid.[9]
-
Label the Container : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste.[5][7][8]
Handling Spills and Contaminated Materials
-
Immediate Containment : In case of a spill, eliminate all ignition sources.[1]
-
Absorb the Spill : Use an inert absorbent material, such as vermiculite, dry sand, or commercial sorbents, to absorb the spilled liquid.[3]
-
Collect and Dispose : Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area thoroughly.
Storage of Hazardous Waste
-
Designated Storage Area : Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][8] This area must be at or near the point of waste generation.[8]
-
Secondary Containment : It is best practice to keep the waste container in a secondary containment tray to prevent the spread of any potential leaks.[9]
-
Inspect Regularly : Regularly inspect the SAA for any signs of leaks or container degradation.[7][9]
Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management office to arrange for a pickup.[8]
-
Do Not Accumulate Excessive Waste : Adhere to the volume and time limits for waste accumulation in an SAA as specified by regulations (e.g., a maximum of 55 gallons, to be removed within three days of being full).[7][8]
-
Documentation : Complete any required waste disposal forms or logs as per your institution's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. chemicalbull.com [chemicalbull.com]
- 2. directpcw.com [directpcw.com]
- 3. vigon.com [vigon.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. vumc.org [vumc.org]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-Irone
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of alpha-Irone, a valuable aromatic ketone in fragrance and research applications. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.
Hazard Identification and Classification
This compound is classified as a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Understanding these hazards is the first step in implementing appropriate safety measures.
| Hazard Classification | Description |
| Physical Hazard | Combustible liquid[1] |
| Health Hazards | Harmful if swallowed[1] |
| Causes skin irritation[1] | |
| Causes serious eye irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table outlines the recommended PPE to mitigate exposure risks.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against ketones.[2] Ensure gloves are inspected for any signs of degradation or puncture before use. |
| Eyes | Safety goggles or a face shield | Provide a seal around the eyes to protect from splashes. A face shield offers broader protection, especially when handling larger quantities. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against incidental contact. For tasks with a higher risk of splashing, a chemical-resistant apron is advised. |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a chemical fume hood to minimize inhalation of vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will enhance safety and efficiency.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible. An inert absorbent material such as sand, vermiculite, or commercial sorbents should be available.[3]
2. Handling:
-
Avoid direct contact with skin and eyes.[4]
-
Do not inhale vapors.[1]
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[4]
-
Use non-sparking tools to prevent ignition of the combustible liquid.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4]
-
Keep containers tightly closed.[4]
-
Store away from strong oxidizing agents, as they are incompatible.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical advice. |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop. |
For spills, eliminate all ignition sources.[1][3] Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment.
1. Waste Collection:
-
Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a designated, properly labeled, and sealed container.
2. Waste Disposal:
-
Dispose of chemical waste in accordance with all federal, state, and local regulations.[5]
-
Do not dispose of this compound down the drain or in general waste.[5]
-
Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
